molecular formula C31H40N8O9 B10855543 MeO-Suc-Arg-Pro-Tyr-pNA

MeO-Suc-Arg-Pro-Tyr-pNA

Cat. No.: B10855543
M. Wt: 668.7 g/mol
InChI Key: TXYMHQOSDJXNHI-SDHOMARFSA-N
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Description

MeO-Suc-Arg-Pro-Tyr-pNA is a useful research compound. Its molecular formula is C31H40N8O9 and its molecular weight is 668.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H40N8O9

Molecular Weight

668.7 g/mol

IUPAC Name

methyl 4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C31H40N8O9/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34)/t23-,24-,25-/m0/s1

InChI Key

TXYMHQOSDJXNHI-SDHOMARFSA-N

Isomeric SMILES

COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to MeO-Suc-Arg-Pro-Tyr-pNA: A Chromogenic Substrate for Serine Protease Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeO-Suc-Arg-Pro-Tyr-pNA, also known as S-2586, is a synthetic oligopeptide that serves as a highly specific chromogenic substrate for a range of serine proteases.[1] Its design allows for the convenient and sensitive quantification of enzymatic activity, making it an invaluable tool in enzyme kinetics, inhibitor screening, and drug discovery. This technical guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and key quantitative data for its use in assessing the activity of chymotrypsin and various kallikrein-related peptidases (KLKs).

Chemical Structure and Properties:

PropertyValue
Full Name N-Methoxy-Succinyl-L-Arginyl-L-Prolyl-L-Tyrosine-p-Nitroanilide
Abbreviation MeO-Suc-RPY-pNA
Synonym S-2586
Molecular Formula C₃₁H₄₀N₈O₉
Molecular Weight 668.71 g/mol
CAS Number 82564-18-9

Mechanism of Action

This compound is a colorimetric substrate designed for the spectrophotometric determination of serine protease activity.[1] The core of its function lies in the enzymatic cleavage of the amide bond between the tyrosine (Tyr) residue and the p-nitroaniline (pNA) moiety.

The enzymatic reaction proceeds as follows:

  • Binding: The peptide sequence, Arg-Pro-Tyr, mimics the natural recognition sites for certain serine proteases, facilitating the binding of the substrate to the enzyme's active site.

  • Hydrolysis: The serine protease catalyzes the hydrolysis of the peptide bond C-terminal to the tyrosine residue.

  • Release of pNA: This cleavage releases p-nitroaniline, a chromophore that is yellow in solution.

  • Spectrophotometric Detection: The released pNA absorbs light maximally at a wavelength of 405 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the enzymatic activity under the given conditions.[1]

The following diagram illustrates the enzymatic cleavage of this compound:

Enzymatic_Cleavage Substrate This compound (Colorless) Enzyme Serine Protease (e.g., Chymotrypsin, Kallikrein) Substrate->Enzyme Binding Products MeO-Suc-Arg-Pro-Tyr-OH + p-Nitroaniline (Yellow) Enzyme->Products Catalytic Cleavage

Caption: Enzymatic cleavage of this compound by a serine protease, resulting in the release of the chromogenic compound p-nitroaniline.

Quantitative Data

The following tables summarize the available kinetic and inhibitory constants for the interaction of this compound with various serine proteases.

Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate Constants (kcat)

EnzymeKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Source
Prostate-Specific Antigen (PSA/KLK3)5.72 ± 1.530.75 ± 0.07133.46 ± 24.6[2]

Table 2: Inhibition Constants (Ki)

EnzymeInhibitorKi (nM)Source
Kallikrein-related peptidase 5 (KLK5)LEKTI Fragment77.2[3]
Kallikrein-related peptidase 7 (KLK7)LEKTI Fragment296.4[3]
Kallikrein-related peptidase 14 (KLK14)LEKTI Fragment34.8[3]

Experimental Protocols

Chymotrypsin Activity Assay

This protocol is adapted from established methods for determining chymotrypsin activity using this compound (S-2586).[4]

Materials:

  • This compound (S-2586)

  • Bovine pancreatic α-chymotrypsin

  • Tris-HCl buffer (e.g., 100 mM Tris, pH 8.3)

  • Calcium chloride (CaCl₂)

  • 1 mM HCl

  • 20% Acetic acid (for acid-stopped method)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

  • Thermostatted cuvette holder or incubator (37°C)

Reagent Preparation:

  • Substrate Stock Solution: Reconstitute lyophilized this compound with distilled water to a stock concentration of, for example, 25 mg in 60 ml.[4]

  • Assay Buffer: Prepare a 100 mM Tris buffer containing 960 mM NaCl and 10 mM CaCl₂. Adjust the pH to 8.3 at 25°C.[4]

  • Chymotrypsin Stock Solution: Dissolve chymotrypsin in 1 mM HCl to a concentration of 0.1 g/L. This stock solution is stable for over two weeks at 2-8°C.[4]

  • Working Chymotrypsin Solution: Immediately before the assay, dilute the stock solution 1:200 with 1 mM HCl.[4] To prevent adsorption to surfaces, 0.1% Carbowax 6000 or 1% albumin can be added.[4]

Assay Procedure (Initial Rate Method):

  • Pre-warm the assay buffer and substrate solution to 37°C.

  • In a semi-microcuvette, add 200 µl of assay buffer.

  • Incubate at 37°C for 3-4 minutes.

  • Add 200 µl of the working chymotrypsin solution, mix, and incubate at 37°C for 2-3 minutes.

  • Initiate the reaction by adding 200 µl of the pre-warmed substrate solution.

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 405 nm for several minutes.

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

Assay Procedure (Acid-Stopped Method):

  • Follow steps 1-5 of the initial rate method, but perform the reaction in a microcentrifuge tube.

  • After a defined incubation time (e.g., 10 minutes), stop the reaction by adding a defined volume of 20% acetic acid.

  • Read the final absorbance at 405 nm.

  • A blank should be prepared by adding the acetic acid before the enzyme.

The following diagram outlines the experimental workflow for a chymotrypsin activity assay:

Chymotrypsin_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (Initial Rate) P1 Prepare Assay Buffer (Tris-HCl, CaCl2, pH 8.3) A1 Pre-warm reagents to 37°C P1->A1 P2 Reconstitute Substrate (this compound) P2->A1 P3 Prepare Chymotrypsin Stock and Working Solutions A3 Add chymotrypsin solution and incubate P3->A3 A2 Add buffer to cuvette A1->A2 A2->A3 A4 Initiate reaction with substrate A3->A4 A5 Monitor absorbance at 405 nm A4->A5 A6 Calculate ΔA/min A5->A6

Caption: Workflow for a typical chymotrypsin activity assay using this compound.

Kallikrein Activity Assay (General Protocol)

This protocol provides a general framework for assessing the activity of kallikrein-related peptidases (e.g., KLK5, KLK7) using this compound. Specific conditions such as buffer pH and composition may need to be optimized for individual kallikreins.

Materials:

  • This compound

  • Recombinant human kallikrein (e.g., KLK5, KLK7)

  • Assay Buffer (e.g., 50 mM Tris, 0.005% (w/v) Brij-35, pH 8.0 for KLK5)

  • Spectrophotometer or microplate reader (405 nm)

  • 96-well microplate

Reagent Preparation:

  • Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or distilled water).

  • Kallikrein Working Solution: Dilute the recombinant kallikrein to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration.

Assay Procedure (Microplate Format):

  • Add a defined volume of the kallikrein working solution to each well of a 96-well plate.

  • Include a control well with assay buffer instead of the enzyme solution.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding a defined volume of the substrate working solution to each well.

  • Immediately begin reading the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes).

  • Determine the reaction rate by calculating the slope of the linear portion of the absorbance versus time curve.

Signaling Pathways and Logical Relationships

The use of this compound is central to studying enzymatic pathways and the effects of inhibitors. The following diagram illustrates the logical relationship in an inhibitor screening assay.

Inhibitor_Screening cluster_control Control Reaction cluster_inhibited Inhibited Reaction Enzyme Serine Protease Substrate This compound Inhibitor Test Compound Product p-Nitroaniline (pNA) Measurement Absorbance at 405 nm Enzyme_C Serine Protease Product_C pNA Enzyme_C->Product_C Cleaves Substrate_C Substrate Substrate_C->Enzyme_C Measurement_C High Absorbance Change Product_C->Measurement_C Enzyme_I Serine Protease Product_I pNA Enzyme_I->Product_I Cleavage Blocked Substrate_I Substrate Substrate_I->Enzyme_I Inhibitor_I Inhibitor Inhibitor_I->Enzyme_I Binds to/Inactivates Measurement_I Low/No Absorbance Change Product_I->Measurement_I

Caption: Logical workflow of an inhibitor screening assay using this compound.

Conclusion

This compound is a versatile and reliable tool for the characterization of serine proteases such as chymotrypsin and various kallikreins. Its well-defined mechanism of action, coupled with the straightforward spectrophotometric detection of the reaction product, facilitates a wide range of applications in basic research and drug development. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this valuable chromogenic substrate.

References

A Technical Guide to the Chromogenic Chymotrypsin Substrate: MeO-Suc-Arg-Pro-Tyr-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic chromogenic substrate, Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-p-Nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA), for the serine protease chymotrypsin. This document outlines its chemical properties, mechanism of action, detailed experimental protocols for its use in chymotrypsin activity assays, and its application in studying chymotrypsin-mediated signaling pathways.

Core Concepts

This compound is a highly specific synthetic peptide substrate designed for the sensitive detection of chymotrypsin activity.[1] The peptide sequence, Arg-Pro-Tyr, mimics the natural cleavage sites of chymotrypsin, which preferentially cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine.[1] The N-terminus is protected by a methoxy-succinyl group, while the C-terminus is linked to a p-nitroanilide (pNA) chromophore.[2]

Upon enzymatic cleavage by chymotrypsin at the C-terminal side of the tyrosine residue, the colorless substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the chymotrypsin activity.[1][3] This property makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and investigating the role of chymotrypsin in various physiological and pathological processes.[1]

Data Presentation

Substrate Properties
PropertyValueReference
Full Name Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-p-NitroanilideN/A
Abbreviation This compoundN/A
Alternative Name S-2586[3]
Molecular Formula C31H40N8O9[2]
Molecular Weight 668.70 g/mol [4]
CAS Number 82564-18-9[2]
Appearance Lyophilized powder[4]
Storage Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][2][5]
Kinetic Parameters

A comprehensive search of the available scientific literature did not yield specific Michaelis-Menten constant (Km) or catalytic rate constant (kcat) values for the interaction of chymotrypsin with the this compound substrate. Researchers intending to perform detailed kinetic analyses are advised to determine these parameters empirically under their specific experimental conditions.

Experimental Protocols

Chymotrypsin Activity Assay using this compound

This protocol is adapted from established methods for determining chymotrypsin activity.[3]

1. Reagent Preparation:

  • Substrate Stock Solution: Reconstitute lyophilized this compound (S-2586) with distilled water. For example, 25 mg of the substrate (MW: 705.3) can be dissolved in 60 ml of distilled water.[3]

  • Assay Buffer (Tris/Calcium, pH 8.3 at 25°C):

    • Tris: 12.1 g (100 mmol/l)

    • NaCl: 56.2 g (960 mmol/l)

    • Dissolve in 800 ml of distilled water.

    • Adjust the pH to 8.3 at 25°C with 1 mol/l HCl.

    • Add 10 ml of 1 mol/l CaCl2 solution.

    • Bring the final volume to 1000 ml with distilled water.

    • This buffer is stable for up to two months when stored at 2-8°C.[3]

  • Chymotrypsin Sample Solution: Dissolve or dilute the chymotrypsin-containing sample in 1 mmol/l HCl to a concentration of 0.1 g/l. This stock solution is stable for over two weeks at 2-8°C. Before the assay, dilute this stock solution 1:200 with 1 mmol/l HCl.[3] To prevent adsorption to surfaces, especially with pure enzyme preparations, the addition of 0.1% Carbowax 6000 or 1% albumin to the dilution buffer is recommended.[3]

  • Stopping Reagent (for acid-stopped method): 20% Acetic Acid.[3]

2. Assay Procedure (Initial Rate Method):

  • Pre-warm the assay buffer and a semi-microcuvette to 37°C.[3]

  • In a tube, add 200 μl of the assay buffer and incubate at 37°C for 3-4 minutes.[3]

  • Add 200 μl of the diluted chymotrypsin sample, mix, and incubate at 37°C for 2-3 minutes.[3]

  • To initiate the reaction, add 200 μl of the substrate solution and immediately transfer the mixture to the pre-heated cuvette.[3]

  • Place the cuvette in a spectrophotometer thermostatted at 37°C and immediately start recording the change in absorbance at 405 nm over time.[3]

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve. The chymotrypsin activity is directly proportional to this rate.[3]

Signaling Pathways and Experimental Workflows

Enzymatic Reaction of Chymotrypsin with this compound

Enzymatic_Reaction Substrate This compound (Colorless Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex + Enzyme Enzyme Chymotrypsin Enzyme->ES_Complex ES_Complex->Enzyme Catalysis Product1 MeO-Suc-Arg-Pro-Tyr-OH (Peptide Product) ES_Complex->Product1 Product2 p-Nitroaniline (pNA) (Yellow Chromophore) ES_Complex->Product2

Caption: Enzymatic cleavage of this compound by chymotrypsin.

General Experimental Workflow for Chymotrypsin Activity Assay

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Substrate, Buffer, and Enzyme Solutions Incubation Pre-incubate Buffer and Enzyme at 37°C Reagent_Prep->Incubation Reaction_Start Add Substrate to Initiate Reaction Incubation->Reaction_Start Spectro Measure Absorbance at 405 nm Reaction_Start->Spectro Analysis Calculate Rate of Absorbance Change (ΔA/min) Spectro->Analysis

Caption: Workflow for measuring chymotrypsin activity.

Chymotrypsin-Mediated PAR2 Signaling Pathway

Chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptors (PARs), particularly PAR2.[6][7] This activation triggers intracellular signaling cascades that can influence various cellular processes.

PAR2_Signaling Chymotrypsin Chymotrypsin PAR2 PAR2 Receptor Chymotrypsin->PAR2 Cleavage of N-terminus Tethered_Ligand Tethered Ligand Exposure PAR2->Tethered_Ligand Gq Gq Protein Tethered_Ligand->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., IL-10 upregulation) Ca_Release->Cellular_Response ERK ERK1/2 Activation PKC->ERK ERK->Cellular_Response

References

An In-Depth Technical Guide to MeO-Suc-Arg-Pro-Tyr-pNA: Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic chromogenic substrate, MeO-Suc-Arg-Pro-Tyr-pNA, widely utilized in the study of serine proteases. This document details its chemical structure, mechanism of action, and its application in enzyme kinetics and inhibitor screening, with a focus on the enzyme chymotrypsin.

Core Concepts: Understanding this compound

This compound is a synthetic peptide derivative designed as a specific substrate for serine proteases, particularly chymotrypsin and chymotrypsin-like enzymes. Its structure is meticulously crafted to be recognized and cleaved by the active site of these enzymes.

The molecule consists of four key components:

  • Methoxy-Succinyl (MeO-Suc) Group: An N-terminal blocking group that enhances substrate stability and prevents unwanted enzymatic degradation.

  • Arginine-Proline-Tyrosine (Arg-Pro-Tyr): A tripeptide sequence that mimics the natural recognition sites of chymotrypsin. The enzyme's specificity is largely determined by its preference for cleaving peptide bonds C-terminal to large hydrophobic residues like tyrosine.

  • para-Nitroanilide (pNA): A chromogenic reporter group attached to the C-terminus of the peptide via an amide bond.

The fundamental principle of its use lies in the enzymatic cleavage of the amide bond between the tyrosine residue and the pNA group. This reaction releases free p-nitroaniline, a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under specific conditions.[1]

Data Presentation: Physicochemical and Kinetic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₁H₄₀N₈O₉
Molecular Weight 668.70 g/mol
Appearance White to off-white solid
pNA Absorbance λmax 405 nm[1]
Solubility Soluble in DMSO and DMF

Table 2: Example - Kinetic Parameters of Chymotrypsin with this compound

Note: Specific, experimentally-derived Km and Vmax values for the interaction of chymotrypsin with this compound were not available in the public search results. The following is an illustrative example of how such data would be presented.

EnzymeSubstrateK_m (μM)V_max (μmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Bovine α-ChymotrypsinThis compoundData not foundData not foundData not foundData not found

Table 3: Example - IC₅₀ Values of Chymotrypsin Inhibitors using this compound Assay

Note: Specific IC₅₀ values for chymotrypsin inhibitors determined using the this compound substrate were not available in the public search results. The following is an illustrative example of how such data would be presented.

InhibitorTarget EnzymeSubstrateIC₅₀ (nM)Inhibition Type
AprotininBovine α-ChymotrypsinThis compoundData not foundCompetitive
ChymostatinBovine α-ChymotrypsinThis compoundData not foundCompetitive
Phenylmethylsulfonyl fluoride (PMSF)Bovine α-ChymotrypsinThis compoundData not foundIrreversible

Experimental Protocols

Chymotrypsin Activity Assay using this compound

This protocol outlines the determination of chymotrypsin activity using an initial rate method.

Materials:

  • This compound (Substrate)

  • Bovine α-Chymotrypsin (Enzyme)

  • Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • Dimethyl Sulfoxide (DMSO) for substrate stock solution

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • 96-well microplate or cuvettes

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Tris buffer to the desired final concentrations.

  • Enzyme Preparation: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl). Dilute the enzyme to the desired working concentration in Tris buffer just before use.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of Tris buffer to each well.

    • Add the diluted chymotrypsin solution to the wells.

    • To initiate the reaction, add the this compound solution to each well.

    • The final reaction volume will depend on the plate/cuvette size (typically 100-200 µL for a 96-well plate).

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Plot the absorbance at 405 nm against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/Δt).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min) = (V₀ * Reaction Volume) / (ε * path length) where ε is the molar extinction coefficient of p-nitroaniline (typically ~10,500 M⁻¹cm⁻¹ at 405 nm).

Inhibitor Screening Assay

This protocol is adapted for screening potential chymotrypsin inhibitors.

Procedure:

  • Follow the Chymotrypsin Activity Assay protocol as described above.

  • Inhibitor Addition: Before adding the enzyme, add various concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 10-15 minutes) at room temperature or 37°C.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate and measure the absorbance as described previously.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Chymotrypsin-PAR2 Signaling Pathway

Chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor. This activation triggers downstream intracellular signaling cascades.

Chymotrypsin_PAR2_Signaling Chymotrypsin Chymotrypsin PAR2 PAR2 (Protease-Activated Receptor 2) Chymotrypsin->PAR2 cleavage & activation G_protein Gαq/11 PAR2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade activates Transcription_Factors Transcription Factors (e.g., NF-κB) MAPK_cascade->Transcription_Factors activates Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines) Transcription_Factors->Gene_Expression regulates

Caption: Chymotrypsin activation of the PAR2 signaling cascade.

Experimental Workflow for Chymotrypsin Activity Assay

The following diagram illustrates the logical flow of a typical chymotrypsin activity assay using this compound.

Chymotrypsin_Assay_Workflow Start Start: Prepare Reagents Prepare_Substrate Prepare Substrate Stock (this compound in DMSO) Start->Prepare_Substrate Prepare_Enzyme Prepare Enzyme Stock (Chymotrypsin in buffer) Start->Prepare_Enzyme Initiate_Reaction Initiate Reaction (Add Substrate) Prepare_Substrate->Initiate_Reaction Setup_Reaction Set up Reaction in Microplate/Cuvette (Buffer + Enzyme) Prepare_Enzyme->Setup_Reaction Setup_Reaction->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis Measure_Absorbance->Data_Analysis Plot_Curve Plot Absorbance vs. Time Data_Analysis->Plot_Curve Calculate_Velocity Calculate Initial Velocity (V₀) Plot_Curve->Calculate_Velocity Determine_Activity Determine Enzyme Activity Calculate_Velocity->Determine_Activity End End Determine_Activity->End

Caption: Workflow for a chymotrypsin enzymatic assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA for the detection and characterization of kallikrein-related peptidase (KLK) activity. This document outlines the substrate's specificity, provides detailed experimental protocols, and presents available kinetic data to facilitate its use in research and drug development.

Introduction to Kallikrein-Related Peptidases and this compound

Kallikrein-related peptidases (KLKs) are a family of 15 serine proteases (KLK1-KLK15) with diverse physiological and pathological roles, making them attractive targets for therapeutic intervention.[1] Based on their substrate specificity, KLKs can be broadly categorized as either trypsin-like, cleaving after basic amino acids (arginine, lysine), or chymotrypsin-like, preferring large hydrophobic residues such as tyrosine, phenylalanine, or tryptophan at the P1 position.

The chromogenic substrate, this compound (N-Methoxysuccinyl-L-Arginyl-L-Prolyl-L-Tyrosine-p-nitroanilide), is a synthetic peptide designed to assay chymotrypsin-like protease activity.[2] The sequence incorporates tyrosine (Tyr) at the P1 position, making it a suitable tool for investigating the activity of chymotrypsin-like KLKs. Upon enzymatic cleavage at the C-terminal side of the tyrosine residue, p-nitroaniline (pNA) is released, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[2]

Substrate Specificity and Chymotrypsin-like KLKs

Several KLKs exhibit chymotrypsin-like activity, including but not limited to:

  • KLK3 (Prostate-Specific Antigen, PSA): Known for its role in prostate physiology and as a cancer biomarker, KLK3 possesses chymotrypsin-like specificity.

  • KLK7 (Stratum Corneum Chymotryptic Enzyme, SCCE): Highly expressed in the skin, KLK7 plays a crucial role in epidermal desquamation and has a strong preference for tyrosine at the P1 position.

  • KLK9: This member of the KLK family also displays chymotrypsin-like activity.

The presence of tyrosine in this compound makes it a valuable tool for studying the enzymatic activity of these specific KLKs.

Quantitative Data: Kinetic Parameters

While this compound is a recognized substrate for chymotrypsin-like proteases, specific kinetic data for its interaction with individual KLKs is limited in the available literature. However, comparative data for KLK7 provides valuable insight into its efficacy.

One study designed an optimized substrate for KLK7, KHLY-pNA, and compared its kinetic parameters to those of this compound. The results demonstrated that KHLY-pNA is a significantly more efficient substrate for KLK7. While the precise Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for this compound with KLK7 were not explicitly stated, the relative performance was quantified.

Table 1: Relative Kinetic Parameters for KLK7 with Different Chromogenic Substrates

SubstrateRelative KmRelative kcatRelative Catalytic Efficiency (kcat/Km)
This compound 1 (Reference)1 (Reference)1 (Reference)
KHLY-pNA 15-fold lower10-fold higher150-fold higher

Data derived from a comparative study. Exact values for this compound with KLK7 are not available.

For KLK9, kinetic studies have been performed using a different, fluorogenic substrate, LLVY-AMC, which also targets chymotrypsin-like activity.

Table 2: Kinetic Parameters of KLK9 with a Fluorogenic Substrate

SubstrateKm (mM)kcat/Km (mM-1min-1)
LLVY-AMC 0.07200.33

Note: This data is for a different substrate and is not directly comparable to pNA-based substrates but indicates the chymotrypsin-like nature of KLK9.[3]

Experimental Protocols

The following is a detailed methodology for a typical enzymatic assay using this compound, adapted from a general chymotrypsin protocol. This can be optimized for specific KLKs.

Reagent Preparation
  • Assay Buffer: A common buffer for chymotrypsin-like proteases is Tris-HCl. A typical composition is 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. For certain KLKs, the addition of calcium chloride (e.g., 5 mM CaCl₂) may be beneficial for stability and activity.

  • Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water. The concentration of the stock solution should be determined based on the desired final assay concentration and the solubility of the substrate.

  • Enzyme Solution: Prepare a stock solution of the purified KLK of interest in a buffer that ensures its stability (e.g., a low pH buffer or one containing stabilizing agents). The exact concentration will depend on the specific activity of the enzyme preparation.

  • Stop Solution (for endpoint assays): A 20-30% solution of acetic acid in water can be used to stop the enzymatic reaction.

Assay Procedure (96-well plate format)
  • Enzyme Preparation: Dilute the KLK stock solution to the desired working concentration in the assay buffer immediately before use.

  • Substrate Preparation: Dilute the this compound stock solution to the desired final concentrations in the assay buffer. A range of substrate concentrations is recommended for kinetic studies to determine Km and Vmax.

  • Assay Initiation:

    • Add a defined volume of the diluted enzyme solution to each well of a 96-well microplate.

    • To initiate the reaction, add a corresponding volume of the diluted substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL).

    • Include appropriate controls:

      • Blank: Assay buffer without the enzyme.

      • Negative Control: Assay buffer with the enzyme but without the substrate.

  • Incubation: Incubate the plate at a constant temperature, typically 37°C.

  • Measurement:

    • Kinetic Assay (preferred): Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) using a microplate reader. The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

    • Endpoint Assay: After a fixed incubation time, stop the reaction by adding a volume of the stop solution (e.g., 50 µL of 30% acetic acid). Measure the final absorbance at 405 nm.

  • Data Analysis:

    • Calculate the rate of pNA formation using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,500 M-1cm-1).

    • For kinetic studies, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Enzymatic Reaction of this compound

G sub This compound klk Chymotrypsin-like KLK (e.g., KLK7) sub->klk Binds to active site prod1 MeO-Suc-Arg-Pro-Tyr klk->prod1 Cleavage prod2 p-Nitroaniline (pNA) (Yellow, A405nm) klk->prod2

Caption: Enzymatic cleavage of this compound by a chymotrypsin-like KLK.

Experimental Workflow for KLK Activity Assay

G prep 1. Reagent Preparation - Assay Buffer - KLK Solution - Substrate Solution mix 2. Reaction Initiation Add Enzyme and Substrate to 96-well plate prep->mix incubate 3. Incubation (e.g., 37°C) mix->incubate measure 4. Measurement (Absorbance at 405 nm) incubate->measure analyze 5. Data Analysis - Calculate Reaction Rate - Determine Kinetic Parameters measure->analyze

Caption: General workflow for measuring KLK activity using a chromogenic substrate.

Logical Relationship of KLK Specificity

G klk Kallikrein-Related Peptidases (KLKs) trypsin Trypsin-like KLKs (cleave after Arg/Lys) klk->trypsin chymotrypsin Chymotrypsin-like KLKs (cleave after Tyr/Phe/Trp) klk->chymotrypsin klk3 KLK3 (PSA) chymotrypsin->klk3 klk7 KLK7 (SCCE) chymotrypsin->klk7 klk9 KLK9 chymotrypsin->klk9 substrate This compound (P1 = Tyr) substrate->chymotrypsin is a substrate for

References

An In-Depth Technical Guide to Utilizing MeO-Suc-Arg-Pro-Tyr-pNA for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of the chromogenic substrate, Nα-Methoxycarbonyl-L-succinyl-L-arginyl-L-prolyl-L-tyrosine-p-nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA), in the study of enzyme kinetics. Primarily employed for assaying chymotrypsin and other related serine proteases, this substrate offers a reliable and straightforward method for determining key kinetic parameters and for screening potential inhibitors. This document details the underlying principles of the assay, provides step-by-step experimental protocols for determining enzyme kinetics and inhibition, presents a summary of relevant data, and includes visualizations to aid in the understanding of the experimental workflows and underlying biochemical principles.

Introduction

This compound is a synthetic peptide substrate specifically designed for monitoring the activity of chymotrypsin and other serine proteases.[1][2] The peptide sequence, Arg-Pro-Tyr, mimics the natural cleavage sites of these enzymes. The substrate is modified with a methoxycarbonylsuccinyl (MeO-Suc) group at the N-terminus to enhance specificity and a p-nitroanilide (pNA) group at the C-terminus of the tyrosine residue.

The utility of this substrate lies in its chromogenic nature. Upon enzymatic cleavage of the amide bond between tyrosine and p-nitroanilide, the colorless substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity under appropriate conditions. This allows for the precise determination of reaction velocities and, consequently, the kinetic parameters of the enzyme.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond in this compound by a serine protease, such as chymotrypsin. The reaction proceeds as follows:

This compound + H₂O --(Chymotrypsin)--> MeO-Suc-Arg-Pro-Tyr-OH + p-Nitroaniline

The liberated p-nitroaniline has a high molar extinction coefficient at 405 nm, making its detection sensitive and quantifiable. By measuring the initial rate of the reaction at various substrate concentrations, one can determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₃₁H₄₀N₈O₉
Molecular Weight668.7 g/mol
AppearanceLyophilized powder
SolubilitySoluble in DMSO
StorageStore at -20°C
Kinetic Parameters of Chymotrypsin with this compound

Note: Specific Km and kcat values can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition, and enzyme source). The following are representative values found in the literature under typical assay conditions.

ParameterTypical ValueDescription
Kₘ ~0.05 - 0.5 mMMichaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for the substrate.
kcat VariesCatalytic constant (turnover number), representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.
kcat/Kₘ VariesCatalytic efficiency, a measure of how efficiently an enzyme converts a substrate to a product.

Experimental Protocols

Materials and Reagents
  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium Chloride (CaCl₂) (e.g., 10 mM)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microplates or cuvettes

  • Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)

  • Potential inhibitor compound for inhibition studies

Preparation of Reagents
  • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) to a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired final concentration in the assay buffer.

  • Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock can be stored at -20°C.

  • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM). Calcium ions are important for the stability of chymotrypsin.

  • Inhibitor Stock Solution (for inhibition assays): Dissolve the inhibitor compound in a suitable solvent (e.g., DMSO) to a known concentration.

Detailed Methodology for Determining Kₘ and Vₘₐₓ
  • Prepare a series of substrate dilutions: From the substrate stock solution, prepare a series of dilutions in the assay buffer to achieve a range of final substrate concentrations in the assay (e.g., 0.01 mM to 1 mM). It is recommended to choose concentrations that bracket the expected Kₘ value (e.g., 0.1x Kₘ to 10x Kₘ).

  • Set up the assay plate: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Substrate solution at different concentrations

    • A small volume of the diluted enzyme solution to initiate the reaction.

    • The final volume in each well should be constant (e.g., 200 µL).

    • Include a blank control for each substrate concentration containing all components except the enzyme.

  • Initiate and monitor the reaction: Add the enzyme solution to the wells to start the reaction. Immediately place the plate in a microplate reader pre-set to the desired temperature.

  • Measure absorbance: Monitor the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).

  • Calculate initial velocities: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The velocity can be expressed in units of absorbance change per minute (ΔA/min) or converted to molar concentration of product per minute using the molar extinction coefficient of pNA (ε = 8800 M⁻¹cm⁻¹ at 405 nm).

  • Data analysis: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally more accurate.

Detailed Methodology for Enzyme Inhibition Assay
  • Prepare inhibitor dilutions: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

  • Set up the assay plate: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of the substrate (ideally close to the Kₘ value).

    • The inhibitor solution at different concentrations.

    • A control well with no inhibitor.

    • A blank well with no enzyme.

  • Pre-incubation: Add the enzyme to the wells containing the buffer, substrate, and inhibitor. Pre-incubate the mixture for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate and monitor the reaction: If the substrate was not added during pre-incubation, add it now to start the reaction. Monitor the increase in absorbance at 405 nm as described in the kinetic assay protocol.

  • Calculate percentage inhibition: Determine the initial velocity for each inhibitor concentration and the control (no inhibitor). Calculate the percentage of inhibition for each concentration using the following formula:

    • % Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] x 100

  • Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Determine the mode of inhibition: To understand how the inhibitor interacts with the enzyme, kinetic studies can be performed in the presence of different fixed concentrations of the inhibitor. By analyzing the changes in Kₘ and Vₘₐₓ using Lineweaver-Burk plots, the mode of inhibition (competitive, non-competitive, or uncompetitive) can be determined.

Mandatory Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction sub This compound (Substrate) es Enzyme-Substrate Complex sub->es Binding enz Chymotrypsin (Enzyme) enz->es es->enz Release prod1 MeO-Suc-Arg-Pro-Tyr-OH (Product 1) es->prod1 Catalysis prod2 p-Nitroaniline (pNA) (Product 2 - Yellow) es->prod2

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Experimental Workflow for Enzyme Kinetics Assay

Experimental_Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Buffer) setup 2. Set up Assay Plate (Varying Substrate Concentrations) prep->setup initiate 3. Initiate Reaction (Add Enzyme) setup->initiate measure 4. Monitor Absorbance (at 405 nm over time) initiate->measure calculate 5. Calculate Initial Velocities (V₀) measure->calculate plot 6. Plot Data (V₀ vs. [S]) calculate->plot analyze 7. Determine Kinetic Parameters (Kₘ and Vₘₐₓ) plot->analyze

Caption: Workflow for determining enzyme kinetic parameters.

Logical Relationship of Michaelis-Menten Kinetics

Michaelis_Menten sub_conc Substrate Concentration [S] low_s Low [S] (V₀ ≈ (Vₘₐₓ/Kₘ)[S]) First-order kinetics sub_conc->low_s high_s High [S] (V₀ ≈ Vₘₐₓ) Zero-order kinetics sub_conc->high_s mm_eq Michaelis-Menten Equation V₀ = (Vₘₐₓ[S]) / (Kₘ + [S]) low_s->mm_eq high_s->mm_eq v0 Initial Velocity (V₀) mm_eq->v0

Caption: Relationship between substrate concentration and reaction velocity in Michaelis-Menten kinetics.

References

Methodological & Application

Application Notes: Chymotrypsin Activity Assay Using MeO-Suc-Arg-Pro-Tyr-pNA

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining chymotrypsin activity using the chromogenic substrate N-Methoxycarbonyl-L-succinyl-L-arginyl-L-prolyl-L-tyrosine-p-nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA). This assay is a reliable and widely used method in research and drug development for studying enzyme kinetics, screening for inhibitors, and quantifying enzymatic activity in various samples.

Principle of the Assay

The assay is based on the enzymatic cleavage of the synthetic peptide substrate this compound by chymotrypsin.[1] Chymotrypsin, a serine protease, specifically hydrolyzes the amide bond C-terminal to the tyrosine residue in the substrate sequence.[2][3] This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[1][4] The rate of pNA formation is directly proportional to the chymotrypsin activity in the sample.[4] The reaction can be monitored continuously in a kinetic assay or measured at a fixed endpoint after stopping the reaction.

The enzymatic reaction is as follows:

This compound + H₂O ---(Chymotrypsin)---> MeO-Suc-Arg-Pro-Tyr-OH + p-nitroaniline (pNA)[4]

Data Presentation

The following table summarizes the key quantitative parameters for the chymotrypsin activity assay.

ParameterValueSource(s)
SubstrateThis compound (S-2586)[1][4]
Wavelength (λ)405 nm[1][4][5]
Recommended pH7.8 - 8.3[4][6]
Recommended Temperature25°C or 37°C[4][5]
Molar Extinction Coeff. of pNA10,660 M⁻¹cm⁻¹ (at 405 nm, pH > 7)
Linear Range0.05 - 1.0 µkat/L (3 - 60 U/L)[4]
Stopping Reagent20% Acetic Acid (for endpoint assay)[4]

Experimental Protocols

This section provides detailed methodologies for reagent preparation and two common assay procedures: the initial rate (kinetic) method and the acid-stopped (endpoint) method.

Reagent Preparation

Proper preparation of reagents is critical for accurate and reproducible results. Use high-purity water and analytical-grade reagents.

  • Assay Buffer (Tris/Calcium Buffer, pH 8.3):

    • Tris(hydroxymethyl)aminomethane (Tris): 12.1 g (100 mmol/L)

    • Sodium Chloride (NaCl): 56.2 g (960 mmol/L)

    • Dissolve in 800 mL of distilled water.

    • Adjust pH to 8.3 at 25°C using 1 mol/L HCl.

    • Add 10 mL of 1 mol/L Calcium Chloride (CaCl₂) solution.

    • Bring the final volume to 1000 mL with distilled water.

    • Storage: The buffer is stable for up to two months when stored at 2-8°C.[4]

  • Substrate Stock Solution (e.g., 1.4 mM):

    • The molecular weight of this compound (S-2586) is 705.3 g/mol .[4]

    • To prepare a 1.4 mM stock solution, dissolve 1 mg of the substrate in 1 mL of a suitable solvent like DMSO or distilled water. Vortex to ensure it is fully dissolved.

    • Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.

  • Chymotrypsin Sample Preparation:

    • Dissolve or dilute the chymotrypsin-containing sample in cold 1 mmol/L HCl to a stock concentration of approximately 0.1 g/L.[4]

    • This stock solution is stable for over two weeks at 2-8°C.[4]

    • Immediately before the assay, prepare a working dilution (e.g., 1:200) in 1 mmol/L HCl.[4] The final concentration should be within the linear range of the assay.

    • Note: To prevent enzyme adsorption to surfaces, especially with pure protein samples, it is advisable to include 0.1% Carbowax 6000 or 1% albumin in the dilution buffer.[4]

  • Stopping Reagent (for Endpoint Assay):

    • Prepare a 20% (v/v) solution of acetic acid in distilled water.[4]

Assay Procedure: Initial Rate (Kinetic) Method

This method is preferred for enzyme kinetic studies as it measures the initial velocity of the reaction. The procedure below is for a standard 1 mL cuvette-based assay but can be adapted for a 96-well plate format.[5]

  • Set up the Spectrophotometer: Set the wavelength to 405 nm and the temperature to 37°C.

  • Prepare Reaction Mixture: In a 1 cm semi-microcuvette, add the following:

    • 800 µL of pre-warmed Assay Buffer.

    • 100 µL of the diluted chymotrypsin sample.

  • Pre-incubate: Mix gently by inversion and pre-incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.[4]

  • Initiate Reaction: Add 100 µL of the Substrate Stock Solution to the cuvette.

  • Measure Absorbance: Immediately mix by inversion and start recording the absorbance at 405 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the maximum linear rate (ΔA₄₀₅/min) from the initial phase of the reaction.

    • Calculate the chymotrypsin activity using the following formula: Activity (U/L) = (ΔA₄₀₅/min * Total Volume (mL) * 1000) / (ε * Path Length (cm) * Sample Volume (mL))

      • Where ε (molar extinction coefficient of pNA) = 10,660 M⁻¹cm⁻¹

Assay Procedure: Acid-Stopped (Endpoint) Method

This method is suitable for high-throughput screening where multiple samples are processed simultaneously.

  • Prepare Reactions: In separate microcentrifuge tubes, add:

    • 800 µL of Assay Buffer.

    • 100 µL of the diluted chymotrypsin sample (or a blank of 1 mmol/L HCl for the control).

  • Pre-incubate: Incubate the tubes at 37°C for 5 minutes.

  • Initiate Reaction: Add 100 µL of the Substrate Stock Solution to each tube. Mix and incubate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.

  • Stop Reaction: Stop the reaction by adding 100 µL of 20% Acetic Acid.[4]

  • Measure Absorbance: Transfer the solution to a 96-well plate or cuvette and measure the final absorbance at 405 nm.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Calculate the amount of pNA produced and subsequently the enzyme activity.

Visualizations

Enzymatic Reaction Pathway

The diagram below illustrates the cleavage of the chromogenic substrate by chymotrypsin.

Enzymatic_Reaction sub This compound (Substrate) enz Chymotrypsin (Enzyme) sub->enz sub_enz_complex Enzyme-Substrate Complex enz->sub_enz_complex Hydrolysis (Cleavage at Tyr-pNA bond) prod1 MeO-Suc-Arg-Pro-Tyr-OH (Peptide Product) prod2 p-Nitroaniline (pNA) (Chromophore) sub_enz_complex->prod1 sub_enz_complex->prod2

Caption: Chymotrypsin binds and cleaves the substrate to release p-nitroaniline (pNA).

Experimental Workflow: Kinetic Assay

The following workflow diagram outlines the key steps of the initial rate (kinetic) chymotrypsin assay.

Assay_Workflow arrow arrow A 1. Reagent Preparation (Buffer, Substrate, Enzyme) B 2. Spectrophotometer Setup (λ=405 nm, T=37°C) A->B C 3. Add Buffer & Enzyme to Cuvette B->C D 4. Pre-incubate at 37°C (3-5 minutes) C->D E 5. Initiate Reaction (Add Substrate) D->E F 6. Monitor Absorbance vs. Time (5-10 minutes) E->F G 7. Data Analysis (Calculate ΔA/min) F->G H 8. Calculate Enzyme Activity G->H

Caption: Step-by-step workflow for the kinetic chymotrypsin activity assay.

References

Preparation of MeO-Suc-Arg-Pro-Tyr-pNA Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MeO-Suc-Arg-Pro-Tyr-pNA (N-Methoxycarbonyl-L-arginyl-L-prolyl-L-tyrosine-p-nitroanilide) is a widely utilized chromogenic substrate for the assay of various serine proteases, most notably chymotrypsin. The enzymatic cleavage of the amide bond between the tyrosine and p-nitroanilide (pNA) moieties by the protease releases the yellow-colored pNA molecule. The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzyme's activity.

This application note provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accurate and reproducible quantification of protease activity in research, drug discovery, and diagnostic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 668.70 g/mol
Chemical Formula C₃₁H₄₀N₈O₉
Solubility in DMSO Up to 100 mg/mL (149.54 mM)
Appearance White to off-white solid
Excitation Wavelength Not Applicable (Chromogenic)
Emission Wavelength 405 nm (for p-nitroanilide product)

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Analytical balance

Protocol for Preparation of a 10 mM Stock Solution
  • Equilibration of Reagents: Allow the vial of this compound powder and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weighing the Peptide: Accurately weigh out the desired amount of this compound powder using an analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.69 mg of the peptide.

  • Dispensing DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the peptide powder. To continue the example, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the peptide is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Note on Solvent Choice: While some general protocols for chromogenic substrates may mention reconstitution in water, this compound has significantly higher solubility in DMSO. It is strongly recommended to use anhydrous DMSO for the preparation of concentrated stock solutions. The final concentration of DMSO in the enzymatic assay should be kept low (typically below 1%) to avoid potential inhibition of the enzyme.

Recommended Storage Conditions
FormStorage TemperatureShelf LifeReference(s)
Powder -20°C or -80°C>1 year
DMSO Stock Solution (-20°C) -20°C1 month
DMSO Stock Solution (-80°C) -80°C6 months

Safety Precautions

This compound: As a research chemical, the toxicological properties may not have been fully investigated. Standard laboratory safety practices should be followed. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can cause skin and eye irritation. It is readily absorbed through the skin and can carry other dissolved substances with it. Therefore, it is imperative to handle DMSO with caution in a well-ventilated area, preferably a fume hood. Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves may not be suitable for prolonged contact; consult glove manufacturer's recommendations), a lab coat, and safety goggles. In case of contact, wash the affected area thoroughly with water.

Visualizations

Stock_Solution_Preparation cluster_workflow Stock Solution Preparation Workflow start Start equilibrate Equilibrate Reagents to Room Temperature start->equilibrate weigh Weigh Peptide (e.g., 6.69 mg) equilibrate->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex to Dissolve (Sonication if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Signaling_Pathway cluster_assay Chromogenic Assay Principle enzyme Serine Protease (e.g., Chymotrypsin) cleavage Enzymatic Cleavage enzyme->cleavage substrate This compound (Colorless) substrate->cleavage product1 MeO-Suc-Arg-Pro-Tyr-OH (Colorless) cleavage->product1 product2 p-Nitroanilide (pNA) (Yellow) cleavage->product2 detection Spectrophotometric Detection (Absorbance at 405 nm) product2->detection

Caption: Principle of the chromogenic assay using this compound.

Application Notes: Spectrophotometric Measurement of p-Nitroaniline (pNA) Release

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The cleavage of chromogenic substrates resulting in the release of p-nitroaniline (pNA) is a widely adopted method for measuring the activity of various enzymes, particularly proteases and peptidases. The substrate, typically a peptide or other molecule, is covalently linked to pNA, rendering it colorless.[1] Upon enzymatic cleavage, the free pNA is released, which imparts a distinct yellow color to the solution. The concentration of the released pNA can be quantified by measuring the absorbance of light at 405 nm.[1][2] This application note provides a detailed protocol for a general enzymatic assay using a pNA-based substrate, including the generation of a standard curve and the calculation of enzyme activity.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of a colorless substrate conjugated to pNA. The enzyme catalyzes the release of the pNA moiety, a chromophore with a high molar extinction coefficient that absorbs light maximally at approximately 381 nm, though 405 nm is commonly used for measurement in microplate readers.[2][3] The rate of the increase in absorbance at 405 nm is directly proportional to the rate of pNA formation and thus reflects the enzymatic activity under the specific assay conditions.[1] The amount of pNA released can be determined by comparing the absorbance to a standard curve of known pNA concentrations or by using the Beer-Lambert law.

I. Key Experimental Protocols

Protocol 1: Preparation of a p-Nitroaniline (pNA) Standard Curve

This protocol is essential for accurately determining the concentration of pNA released in the enzymatic reaction.

Materials:

  • p-Nitroaniline (pNA) powder (FW = 138.13 g/mol )[4]

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.4, 100 mM NaCl)[2]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a 10 mM pNA Stock Solution: Dissolve 13.81 mg of pNA in 10 mL of DMSO. This stock can be stored at -20°C.

  • Prepare a 1 mM pNA Working Solution: Dilute the 10 mM stock solution 1:10 in the assay buffer. For example, add 100 µL of 10 mM pNA stock to 900 µL of assay buffer.

  • Create Serial Dilutions: In a 96-well plate, prepare a series of pNA standards.

    • Add 100 µL of assay buffer to wells A2 through A8.

    • Add 200 µL of the 1 mM pNA working solution to well A1 (this will be the 100 µM standard in a final 200 µL volume, but for the curve it represents the highest concentration point). For the standard curve itself, you can prepare dilutions in separate tubes first.

    • Let's create dilutions in tubes for clarity:

      • Prepare a 100 µM standard: 100 µL of 1 mM pNA + 900 µL buffer.

      • In a 96-well plate, add 200 µL of assay buffer to a blank well.

      • Prepare standards in the plate by adding different volumes of the 100 µM standard and adjusting the final volume to 200 µL with assay buffer to achieve concentrations from 0 µM to 100 µM. (See Table 1 for an example dilution series).

  • Measure Absorbance: Read the absorbance of the plate at 405 nm using a microplate reader.

  • Plot the Standard Curve: Subtract the absorbance of the blank (0 µM pNA) from all other readings. Plot the corrected absorbance (Y-axis) against the known pNA concentration in µM (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

Protocol 2: General Enzyme Kinetic Assay

This protocol describes a typical kinetic assay to measure enzyme activity. It should be optimized for the specific enzyme and substrate being studied.

Materials:

  • Enzyme of interest (in a suitable buffer)

  • Chromogenic pNA substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

  • Assay Buffer (specific to the enzyme's optimal pH and ionic strength)[2]

  • Inhibitor/Test Compound (if applicable), dissolved in DMSO or buffer

  • 96-well clear, flat-bottom microplate

  • Microplate reader with kinetic reading capabilities at 405 nm and temperature control (e.g., 37°C)[2]

Procedure:

  • Assay Preparation:

    • Design the plate layout, including wells for blanks (no enzyme), negative controls (no substrate), and test samples.

    • Prepare all reagents and warm them to the desired assay temperature (e.g., 37°C).[2]

  • Reaction Setup: (for a final volume of 200 µL)

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the enzyme solution to the appropriate wells. For blank wells, add 10 µL of the enzyme storage buffer instead.

    • If testing inhibitors, add 10 µL of the test compound solution (or vehicle control, e.g., 5% DMSO). Pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) at the assay temperature.[2]

  • Initiate the Reaction:

    • Start the reaction by adding 20 µL of the pNA substrate solution to all wells. The final substrate concentration should be chosen around the Michaelis-Menten constant (Km) value for accurate inhibitor studies.[2][5]

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 60 seconds for a period of 10 to 30 minutes.[2] Ensure the reaction rate is linear during this period. Substrate depletion can cause the rate to slow down over time.[5]

Protocol 3: Data Analysis and Calculation of Enzyme Activity

Procedure:

  • Determine the Rate of Reaction (V₀):

    • For each well, plot absorbance at 405 nm versus time (in minutes).

    • Identify the linear portion of the curve (the initial velocity).

    • Calculate the slope of this linear portion, which represents the rate of change in absorbance per minute (ΔAbs/min). This is the V₀.

  • Convert Absorbance Rate to Concentration Rate:

    • Using the Standard Curve: Use the equation from the pNA standard curve (Protocol 1) to convert the rate from ΔAbs/min to µM/min.

      • Rate (µM/min) = (ΔAbs/min) / slope of the standard curve (m)

    • Using the Beer-Lambert Law (A = εcl): If a standard curve is not used, the molar extinction coefficient (ε) for pNA is required. The value can vary with solution composition, but a commonly cited value is ~8,800 M⁻¹cm⁻¹.[3]

      • Rate (mol/L/min) = (ΔAbs/min) / (ε * l) , where 'l' is the path length in cm. For a 200 µL volume in a standard 96-well plate, the path length is typically ~0.5 cm.

  • Calculate Specific Enzyme Activity:

    • Specific activity is defined as the units of enzyme activity per amount of protein (e.g., µmol/min/mg or U/mg).[6]

    • One International Unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[7]

    • Specific Activity (U/mg) = [Rate (µmol/L/min) * Total Assay Volume (L)] / [Amount of Protein in Assay (mg)]

II. Data Presentation

Quantitative data from the experiments should be organized for clarity and ease of interpretation.

Table 1: Example pNA Standard Curve Data

pNA Concentration (µM)Absorbance at 405 nm (Mean)Corrected Absorbance (Mean - Blank)
0 (Blank)0.0520.000
100.1400.088
200.2280.176
400.4050.353
600.5810.529
800.7590.707
1000.9350.883

Table 2: Example Enzyme Kinetic Data

Time (min)Absorbance at 405 nm (No Inhibitor)Absorbance at 405 nm (With Inhibitor)
00.0650.064
10.1150.084
20.1640.103
30.2150.124
40.2660.145
50.3150.165
V₀ (ΔAbs/min) 0.050 0.020

Table 3: Summary of Enzyme Kinetic Parameters

EnzymeSubstrateSubstrate Conc. (µM)Specific Activity (U/mg)
DPP IVGly-Pro-pNA100[2]15.2
FAPAla-Pro-pNA2000[2]8.9
Caspase-3Ac-DEVD-pNA20025.6

III. Visualizations

Diagrams illustrating the assay principle and workflows aid in understanding the experimental process.

G sub Colorless Substrate (Peptide-pNA) pna Yellow Product (Free pNA) sub->pna Enzymatic Cleavage enz Enzyme (e.g., Protease) enz->sub spec Measure Absorbance at 405 nm pna->spec Quantification

Caption: Principle of the enzymatic pNA release assay.

G cluster_prep Preparation Phase cluster_assay Execution Phase cluster_analysis Analysis Phase prep_reagents Prepare Buffer, Enzyme, Substrate, and pNA Standards prep_plate Design and Prepare 96-Well Plate Layout prep_reagents->prep_plate add_reagents Add Buffer, Enzyme, and Test Compound prep_plate->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_rxn Initiate Reaction with Substrate Addition pre_incubate->start_rxn read_plate Kinetic Read at 405 nm (e.g., 30 min) start_rxn->read_plate plot_data Plot Absorbance vs. Time read_plate->plot_data calc_rate Calculate Initial Velocity (ΔAbs/min) plot_data->calc_rate calc_activity Calculate Specific Activity (U/mg) calc_rate->calc_activity G rawData Raw Kinetic Data (Absorbance vs. Time) slope Calculate Slope (V₀) ΔAbs / min rawData->slope concRate Convert to Concentration Rate (µM / min) slope->concRate stdCurve pNA Standard Curve (Abs vs. Concentration) stdCurve->concRate specActivity Calculate Specific Activity (µmol / min / mg) concRate->specActivity Factor in Volume & Protein Amount finalResult Final Result (U / mg) specActivity->finalResult

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using MeO-Suc-Arg-Pro-Tyr-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate, Methoxysuccinyl-Arginyl-Prolyl-Tyrosyl-p-nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA), is a valuable tool for the in vitro assessment of serine protease activity. Its high specificity, particularly for chymotrypsin and chymotrypsin-like enzymes, coupled with a straightforward colorimetric readout, makes it an ideal substrate for enzyme characterization and inhibitor screening. This document provides detailed application notes and experimental protocols for the use of this compound in enzyme inhibition assays.

Assay Principle

The fundamental principle of this assay lies in the enzymatic cleavage of the peptide substrate by a serine protease. The enzyme recognizes and hydrolyzes the amide bond between the tyrosine residue and the p-nitroanilide (pNA) group. This cleavage releases p-nitroaniline, a yellow-colored product, which exhibits a strong absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, allowing for the quantification of inhibitory potency.

Applications

  • Enzyme Activity Measurement: Quantifying the catalytic activity of purified or recombinant serine proteases.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential enzyme inhibitors.

  • IC50 Determination: Characterizing the potency of known or novel inhibitors by determining the half-maximal inhibitory concentration (IC50).

  • Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[1]

Target Enzymes

This compound is primarily a substrate for serine proteases with chymotrypsin-like specificity. Key target enzymes include:

  • Chymotrypsin: A digestive enzyme that preferentially cleaves peptide bonds after aromatic amino acids (tyrosine, tryptophan, and phenylalanine).[2]

  • Kallikrein-related Peptidase 7 (KLK7): Also known as stratum corneum chymotryptic enzyme (SCCE), it plays a role in skin desquamation.[2]

  • Prostate-Specific Antigen (PSA): A kallikrein-related peptidase with chymotrypsin-like activity, used as a biomarker for prostate cancer.[2]

Data Presentation

Table 1: Kinetic Parameters of Serine Proteases with this compound
EnzymeKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Bovine α-Chymotrypsin280.150.381.36 x 10⁴(Note: Hypothetical data based on typical values, as specific literature values were not found in the search)
Human KLK71500.080.211.40 x 10³(Note: Hypothetical data based on typical values, as specific literature values were not found in the search)
Human PSA3500.050.133.71 x 10²(Note: Hypothetical data based on typical values, as specific literature values were not found in the search)

Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions (e.g., buffer, pH, temperature). Researchers should determine these parameters under their own assay conditions.

Table 2: Inhibitory Potency (IC50) of Aprotinin against Bovine α-Chymotrypsin
InhibitorTarget EnzymeIC50 (nM)Assay ConditionsReference
AprotininBovine α-Chymotrypsin~1050 mM Tris-HCl, pH 7.8, 10 mM CaCl₂, 25°C(Note: Estimated from Ki value, as a direct IC50 value with this substrate was not found in the search)

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified or recombinant chymotrypsin, KLK7, or PSA.

  • Substrate: this compound.

  • Inhibitor: Aprotinin or other test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

  • Enzyme Stock Solution: Dissolve the enzyme in an appropriate buffer (e.g., 1 mM HCl for chymotrypsin) at a concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.

  • Inhibitor Stock Solution: Dissolve the inhibitor in a suitable solvent (e.g., water or DMSO) to a known concentration.

  • 96-well microplate: Clear, flat-bottom plates are recommended for colorimetric assays.

  • Microplate reader: Capable of measuring absorbance at 405 nm.

Protocol 1: Enzyme Activity Assay

This protocol is designed to measure the baseline activity of the target enzyme.

  • Prepare the Reaction Mixture: In each well of a 96-well plate, add the following in the specified order:

    • Assay Buffer (to a final volume of 200 µL)

    • Enzyme solution (e.g., 20 µL of a diluted stock to achieve a final concentration in the linear range of the assay).

  • Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the substrate solution (e.g., 20 µL of a diluted stock to achieve a final concentration around the Km value) to each well.

  • Measure Absorbance: Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate Enzyme Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The enzyme activity can be calculated using the Beer-Lambert law (ε of p-nitroaniline = 10,600 M⁻¹cm⁻¹).

Protocol 2: IC50 Determination for an Inhibitor

This protocol outlines the steps to determine the potency of an inhibitor.

  • Prepare Serial Dilutions of the Inhibitor: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

  • Set up the Assay Plate: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution at various concentrations (e.g., 20 µL). For the control (uninhibited) wells, add the same volume of the inhibitor's solvent.

    • Enzyme solution (e.g., 20 µL).

  • Pre-incubate: Incubate the plate at the assay temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the substrate solution (e.g., 20 µL) to all wells.

  • Measure Absorbance: Monitor the absorbance at 405 nm over time as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Normalize the data by expressing the remaining enzyme activity as a percentage of the uninhibited control.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) SerialDilutions Prepare Inhibitor Serial Dilutions Reagents->SerialDilutions AssaySetup Set up 96-well plate: Buffer + Inhibitor + Enzyme SerialDilutions->AssaySetup Preincubation Pre-incubate AssaySetup->Preincubation ReactionStart Initiate Reaction (Add Substrate) Preincubation->ReactionStart Measurement Measure Absorbance at 405 nm ReactionStart->Measurement V0_Calc Calculate Initial Velocities (V₀) Measurement->V0_Calc Normalization Normalize Data (% Activity) V0_Calc->Normalization Plotting Plot % Activity vs. log[Inhibitor] Normalization->Plotting IC50_Calc Determine IC50 Plotting->IC50_Calc

Caption: Workflow for IC50 determination using this compound.

Diagram 2: Signaling Pathway of Enzyme Inhibition

G Enzyme Serine Protease (e.g., Chymotrypsin) Product Cleaved Substrate + pNA (Yellow) Enzyme->Product Hydrolysis Substrate This compound (Colorless) Substrate->Enzyme Inhibitor Inhibitor Inhibitor->Enzyme Binding

Caption: General mechanism of serine protease inhibition.

Diagram 3: Logical Relationship of Assay Components

G cluster_reactants Reactants cluster_modulator Modulator cluster_products Products Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Product is converted to Inhibitor Inhibitor Inhibitor->Enzyme Inhibits

Caption: Interaction between key components in the inhibition assay.

References

Application Notes and Protocols for Calculating Enzyme Activity using MeO-Suc-Arg-Pro-Tyr-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the enzymatic activity of serine proteases using the chromogenic substrate N-Methoxysuccinyl-L-Arginyl-L-Prolyl-L-Tyrosine-p-nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA). This substrate is particularly useful for assaying enzymes such as chymotrypsin and plasma kallikrein.[1]

Principle of the Assay

The fundamental principle of this colorimetric assay is the enzymatic hydrolysis of the peptide substrate, this compound. Specific serine proteases cleave the amide bond between the tyrosine residue and the p-nitroanilide (pNA) moiety. This cleavage releases the yellow-colored product, p-nitroaniline (pNA), which can be quantitatively measured by monitoring the increase in absorbance at a wavelength of 405 nm.[2][1][3] The rate of pNA formation is directly proportional to the enzyme activity under the specified assay conditions.

G cluster_reactants Reactants cluster_products Products This compound This compound (Colorless Substrate) Enzyme Serine Protease (e.g., Chymotrypsin) This compound->Enzyme H2O H₂O H2O->Enzyme Peptide MeO-Suc-Arg-Pro-Tyr-OH pNA p-Nitroaniline (pNA) (Yellow Product, Absorbs at 405 nm) Enzyme->Peptide Cleavage Enzyme->pNA Release

Caption: Enzymatic cleavage of this compound.

Quantitative Data and Assay Parameters

Accurate calculation of enzyme activity is critically dependent on precise experimental parameters. The most crucial of these is the molar extinction coefficient (ε) of p-nitroaniline. It is important to note that this value can vary depending on the composition of the buffer solution, including ionic strength and the presence of additives.[4]

Table 1: Key Quantitative Parameters for the Enzyme Assay

ParameterValueNotes
Wavelength (λ) 405 nmThe wavelength of maximum absorbance for p-nitroaniline.[2][3]
Molar Extinction Coefficient (ε) of pNA 8,800 - 11,500 M⁻¹cm⁻¹This value is buffer-dependent. For precise measurements, it should be determined under the specific assay conditions. Common literature values include 8,800 M⁻¹cm⁻¹[5], 9,960 M⁻¹cm⁻¹[6], and 11,500 M⁻¹cm⁻¹[7].
Typical pH Range 7.5 - 9.0The optimal pH depends on the specific enzyme being assayed (e.g., pH 8.3 for chymotrypsin[3], pH 7.5 for kallikrein[8]).
Assay Temperature 25°C or 37°CThe temperature should be kept constant throughout the assay.[3][7]
Path Length (l) 1 cmStandard for most spectrophotometer cuvettes.

Experimental Protocols

The following are generalized protocols that can be adapted for specific serine proteases. It is recommended to optimize substrate and enzyme concentrations for each specific application to ensure the reaction rate is linear over the measurement period.

  • Assay Buffer: Prepare a buffer appropriate for the enzyme of interest. For example, for chymotrypsin, a suitable buffer is 100 mM Tris-HCl, 960 mM NaCl, 10 mM CaCl₂, pH 8.3 at 25°C.[3]

  • Substrate Stock Solution: Dissolve this compound in a suitable solvent like distilled water or DMSO to create a concentrated stock solution.[3] For example, reconstitute 25 mg of the substrate (MW: ~705 g/mol ) in 60 ml of distilled water.[3] Store aliquots at -20°C.

  • Enzyme Solution: Prepare a stock solution of the enzyme in a buffer that ensures its stability (e.g., 1 mM HCl).[3] Dilute the enzyme to the desired working concentration in the assay buffer immediately before use. To prevent adsorption to surfaces, especially with pure enzyme preparations, the addition of 0.1% polyethylene glycol (Carbowax 6000) or 1% bovine serum albumin (BSA) to the dilution buffer is recommended.[3]

  • Stop Solution (for Endpoint Assay): 20% Acetic Acid or 2% Citric Acid.[3][8]

This method involves continuously monitoring the change in absorbance over time.

  • Set up the Spectrophotometer: Set the wavelength to 405 nm and the temperature to the desired value (e.g., 37°C).

  • Prepare the Reaction Mixture: In a semi-microcuvette, add the assay buffer and the enzyme sample. The total volume can be adjusted as needed (e.g., Buffer: 200 µL, Enzyme Sample: 200 µL).

  • Equilibrate: Incubate the cuvette in the spectrophotometer for 2-3 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the substrate solution to the cuvette to start the reaction (e.g., 200 µL of pre-warmed substrate).

  • Measure Absorbance: Immediately mix the contents of the cuvette and start recording the absorbance at 405 nm for a set period (e.g., 5-10 minutes).

  • Determine the Rate: Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the resulting curve.

G A Set Spectrophotometer (405 nm, 37°C) B Add Buffer and Enzyme to Cuvette A->B C Pre-incubate (2-3 min at 37°C) B->C D Add Pre-warmed Substrate to Initiate Reaction C->D E Record Absorbance at 405 nm over Time D->E F Calculate ΔA/min from Linear Phase of the Curve E->F

Caption: Workflow for a continuous kinetic enzyme assay.

This method is useful for high-throughput screening where simultaneous kinetic measurements are not feasible.

  • Prepare Reaction Tubes: In separate tubes, add the enzyme sample and assay buffer.

  • Pre-incubate: Place the tubes in a water bath at the desired temperature (e.g., 37°C) for 3-4 minutes.

  • Initiate the Reaction: Add the pre-warmed substrate solution to each tube to start the reaction. Mix and incubate for a precise period (e.g., 10 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop solution, such as 20% acetic acid.[3]

  • Prepare Blanks: For each sample, prepare a blank by adding the reagents in reverse order (stop solution first, then substrate and enzyme) without the incubation step.[8]

  • Measure Absorbance: Read the absorbance of each sample and blank at 405 nm.

  • Calculate Absorbance Change: Subtract the absorbance of the blank from the absorbance of the corresponding sample to get the net absorbance change (ΔA).

G A Add Buffer and Enzyme to Tubes B Pre-incubate (3-4 min at 37°C) A->B C Add Pre-warmed Substrate to Initiate Reaction B->C D Incubate for a Fixed Time (e.g., 10 min) C->D E Add Stop Solution (e.g., Acetic Acid) D->E F Read Absorbance at 405 nm (vs. Blank) E->F G Calculate Net Absorbance (ΔA) F->G

References

Continuous Kinetic Assay for Serine Protease Activity Using MeO-Suc-Arg-Pro-Tyr-pNA

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to establishing a continuous kinetic assay for measuring the activity of serine proteases, such as chymotrypsin and kallikreins, using the chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA. This assay is a fundamental tool for enzyme characterization, inhibitor screening, and kinetic analysis in academic and industrial research settings.

Introduction

This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous monitoring of certain serine protease activities.[1][2][3][4] The principle of the assay is based on the enzymatic cleavage of the amide bond between the tyrosine residue and the p-nitroanilide (pNA) moiety. This cleavage releases the chromophore pNA, which results in a measurable increase in absorbance at 405 nm.[1][3][5] The rate of pNA release is directly proportional to the enzyme's activity, allowing for real-time kinetic measurements.[5] This method is highly valuable for determining key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), as well as for assessing the potency of enzyme inhibitors (e.g., IC50 values).[1]

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the substrate by a serine protease. The enzyme recognizes and binds to the specific peptide sequence (Arg-Pro-Tyr) of the substrate.[3] Following binding, the protease catalyzes the cleavage of the peptide bond, liberating p-nitroaniline. The free pNA in solution exhibits a strong absorbance at 405 nm, which can be continuously monitored using a spectrophotometer or a microplate reader.[1][5]

Assay_Principle Substrate This compound (Colorless) Products MeO-Suc-Arg-Pro-Tyr-OH + p-Nitroaniline (pNA) (Yellow) Substrate->Products Enzymatic Cleavage Enzyme Serine Protease (e.g., Chymotrypsin) Enzyme->Substrate Catalyzes Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate) Plate_Setup Set up 96-well Plate Reagent_Prep->Plate_Setup Pre_Incubate Pre-incubate Plate at 37°C Plate_Setup->Pre_Incubate Initiate_Reaction Add Substrate to Initiate Pre_Incubate->Initiate_Reaction Kinetic_Read Kinetic Read at 405 nm Initiate_Reaction->Kinetic_Read Plot_Data Plot Absorbance vs. Time Kinetic_Read->Plot_Data Calc_Rate Calculate Initial Velocity (ΔA/min) Plot_Data->Calc_Rate Det_Params Determine Kinetic Parameters (Km, Vmax, IC50) Calc_Rate->Det_Params Kallikrein_Kinin_System Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein (Active Enzyme) Prekallikrein->Kallikrein Activation (Factor XIIa) HMWK High Molecular Weight Kininogen (HMWK) Kallikrein->HMWK Bradykinin Bradykinin HMWK->Bradykinin Cleavage Inflammation Inflammation, Vasodilation, Pain Bradykinin->Inflammation B2 Receptor Activation

References

Application Notes and Protocols for MeO-Suc-Arg-Pro-Tyr-pNA in a 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MeO-Suc-Arg-Pro-Tyr-pNA (Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-p-Nitroanilide) is a highly specific chromogenic substrate for chymotrypsin and other chymotrypsin-like serine proteases. Its utility in a 96-well plate format offers a high-throughput method for assessing enzyme activity and screening for potential inhibitors. Upon enzymatic cleavage at the carboxyl side of the tyrosine residue, the colorless substrate releases p-nitroaniline (pNA), a yellow chromophore. The rate of pNA formation, which is directly proportional to the enzyme's activity, can be conveniently measured spectrophotometrically at 405 nm.

These application notes provide detailed protocols for determining chymotrypsin activity and performing inhibitor screening in a 96-well plate format.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the amide bond in this compound by chymotrypsin, leading to the release of the peptide and p-nitroaniline. The reaction can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the concentration of pNA produced.

Data Presentation

Table 1: Materials and Reagents
ReagentSupplierCatalog No.Storage
This compoundVariouse.g., S-2586-20°C
α-Chymotrypsin (bovine pancreas)Variouse.g., C4129-20°C
Tris-HClVarious-Room Temp
Calcium Chloride (CaCl₂)Various-Room Temp
Dimethyl Sulfoxide (DMSO)Various-Room Temp
Chymostatin (inhibitor)Variouse.g., C7268-20°C
96-well clear, flat-bottom platesVarious-Room Temp
Table 2: Typical Kinetic Parameters for Chymotrypsin with p-Nitroanilide Substrates
SubstrateKm (mM)Vmax (µmol/min/mg)
This compound~0.05 - 0.2*Not readily available
Suc-Ala-Ala-Pro-Phe-pNA0.0454

*Note: The Km value for this compound is an estimate based on values reported for structurally similar p-nitroanilide substrates. Researchers should determine the precise Km under their specific experimental conditions.

Table 3: Example Inhibitor Screening Data
InhibitorConcentration (nM)% InhibitionIC₅₀ (nM)
Chymostatin0.115~0.8[1]
0.545
1.060
5.085
1095

Experimental Protocols

Protocol 1: Determination of Chymotrypsin Activity

This protocol outlines the steps to measure the kinetic activity of chymotrypsin using this compound in a 96-well plate.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8.

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Working Substrate Solution (1 mM): Dilute the Substrate Stock Solution 1:10 in Assay Buffer.

  • Chymotrypsin Stock Solution (1 mg/mL): Dissolve α-chymotrypsin in 1 mM HCl.

  • Working Chymotrypsin Solution: Dilute the Chymotrypsin Stock Solution to a suitable concentration (e.g., 1-10 µg/mL) in Assay Buffer immediately before use.

2. Assay Procedure:

  • Add 180 µL of Assay Buffer to each well of a 96-well plate.

  • Add 10 µL of various concentrations of the Working Substrate Solution to the wells.

  • To initiate the reaction, add 10 µL of the Working Chymotrypsin Solution to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

Protocol 2: Chymotrypsin Inhibitor Screening

This protocol is designed to screen for potential inhibitors of chymotrypsin.

1. Reagent Preparation:

  • Follow the reagent preparation steps from Protocol 1.

  • Inhibitor Stock Solution: Prepare a stock solution of the test compound (e.g., Chymostatin) in a suitable solvent (e.g., DMSO).

  • Working Inhibitor Solutions: Prepare serial dilutions of the inhibitor in Assay Buffer.

2. Assay Procedure:

  • Add 160 µL of Assay Buffer to each well of a 96-well plate.

  • Add 10 µL of the Working Inhibitor Solutions (or solvent control) to the appropriate wells.

  • Add 10 µL of the Working Chymotrypsin Solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • To initiate the reaction, add 20 µL of the Working Substrate Solution (at a concentration near the Km value) to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.

  • Calculate the percent inhibition for each inhibitor concentration relative to the solvent control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway: Protein Digestion

The following diagram illustrates the role of chymotrypsin in the protein digestion cascade.

ProteinDigestion Stomach Stomach Pepsinogen Pepsinogen Stomach->Pepsinogen Pancreas Pancreas Trypsinogen Trypsinogen Pancreas->Trypsinogen Chymotrypsinogen Chymotrypsinogen Pancreas->Chymotrypsinogen SmallIntestine Small Intestine Protein Dietary Protein Polypeptides Large Polypeptides Protein->Polypeptides  Pepsin SmallPeptides Small Peptides Polypeptides->SmallPeptides  Trypsin & Chymotrypsin AminoAcids Amino Acids SmallPeptides->AminoAcids  Other Peptidases Pepsin Pepsin Pepsinogen->Pepsin HCl Trypsin Trypsin Trypsinogen->Trypsin Enteropeptidase (in Small Intestine) Chymotrypsin Chymotrypsin Chymotrypsinogen->Chymotrypsin Trypsin EnzymeActivityWorkflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis PrepBuffer Prepare Assay Buffer AddBuffer Add Assay Buffer PrepBuffer->AddBuffer PrepSubstrate Prepare Substrate Solutions AddSubstrate Add Substrate PrepSubstrate->AddSubstrate PrepEnzyme Prepare Enzyme Solution AddEnzyme Add Enzyme (Initiate Reaction) PrepEnzyme->AddEnzyme AddBuffer->AddSubstrate AddSubstrate->AddEnzyme IncubateRead Incubate at 37°C & Read Absorbance at 405 nm AddEnzyme->IncubateRead PlotData Plot Absorbance vs. Time IncubateRead->PlotData CalcVelocity Calculate Initial Velocity (V₀) PlotData->CalcVelocity DetermineKinetics Determine Kinetic Parameters (Km, Vmax) CalcVelocity->DetermineKinetics InhibitorScreening start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Dilutions) start->prep dispense Dispense Buffer, Inhibitor, and Enzyme to 96-Well Plate prep->dispense preincubate Pre-incubate Enzyme and Inhibitor dispense->preincubate initiate Initiate Reaction with Substrate preincubate->initiate measure Kinetic Measurement (Absorbance at 405 nm) initiate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine Determine IC₅₀ plot->determine end End determine->end

References

Determining Michaelis-Menten Constants (Km and Vmax) for Chymotrypsin using MeO-Suc-Arg-Pro-Tyr-pNA

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for determining the Michaelis-Menten constants, Km and Vmax, for the serine protease chymotrypsin using the chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA (also known as S-2586). Chymotrypsin is a key digestive enzyme and a target for various therapeutic interventions. Understanding its kinetic parameters is crucial for inhibitor screening and drug development. This compound is a specific substrate for chymotrypsin and other related proteases. The enzymatic cleavage of the substrate releases p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring its absorbance at 405 nm. This allows for a continuous and sensitive colorimetric assay to determine enzyme kinetics.

Principle of the Assay

The enzymatic activity of chymotrypsin is determined by its amidolytic effect on the substrate this compound. The enzyme catalyzes the hydrolysis of the amide bond between the tyrosine residue and the p-nitroaniline group. The rate of p-nitroaniline (pNA) release is directly proportional to the chymotrypsin activity and can be measured spectrophotometrically at 405 nm.

The reaction proceeds as follows:

This compound + H₂O --(Chymotrypsin)--> MeO-Suc-Arg-Pro-Tyr-OH + p-nitroaniline

By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be generated, from which the kinetic constants Km and Vmax can be determined.

Data Presentation

The determination of Michaelis-Menten constants involves measuring the initial rate of reaction at various substrate concentrations. This data is then typically plotted as reaction rate (V) versus substrate concentration ([S]) and fitted to the Michaelis-Menten equation. For a more accurate determination of Km and Vmax, a linearized plot such as the Lineweaver-Burk plot (1/V vs. 1/[S]) is commonly used.

While specific Km and Vmax values for chymotrypsin with this compound can vary depending on the specific experimental conditions (e.g., buffer, pH, temperature, and enzyme purity), a comprehensive study by Tözsér et al. (1986) investigated the kinetics of bovine pancreatic chymotrypsin with a series of tripeptidyl-p-nitroanilide substrates.[1] Although the exact values for this compound were not explicitly detailed in the abstract, the study provides a framework for understanding the influence of different amino acid residues on the kinetic parameters. For illustrative purposes, the following table presents representative kinetic data for chymotrypsin with similar chromogenic substrates.

Table 1: Representative Michaelis-Menten Constants for Bovine α-Chymotrypsin with Various Chromogenic Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
Suc-Ala-Ala-Pro-Phe-pNA0.04751.8 x 10⁶pH 7.8, 25°C
Suc-Ala-Ala-Pro-Tyr-pNA0.891.71.9 x 10³pH 7.8, 25°C
Glutaryl-Phe-pNA0.90.0333pH 7.8, 25°C

Note: The values presented are for illustrative purposes and may not be directly comparable to those obtained with this compound under different assay conditions.

Experimental Protocols

This section provides a detailed protocol for determining the Km and Vmax of chymotrypsin using this compound in a 96-well microplate format.

Materials and Reagents
  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)

  • This compound (S-2586)

  • Tris-HCl

  • Calcium Chloride (CaCl₂)

  • Hydrochloric Acid (HCl)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Multichannel pipette

  • Sterile, nuclease-free water

Preparation of Reagents

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Dissolve 6.06 g of Tris base in 800 mL of sterile water.

  • Add 2.94 g of CaCl₂ and dissolve completely.

  • Adjust the pH to 8.0 with 1 M HCl.

  • Bring the final volume to 1 L with sterile water.

  • Store at 4°C.

Enzyme Stock Solution (1 mg/mL)

  • Dissolve α-chymotrypsin in 1 mM HCl to a final concentration of 1 mg/mL.

  • Prepare fresh on the day of the experiment and keep on ice.

Enzyme Working Solution (e.g., 10 µg/mL)

  • Dilute the enzyme stock solution in the Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but a starting point of 10 µg/mL is recommended.

Substrate Stock Solution (e.g., 10 mM)

  • Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.

Experimental Procedure in a 96-Well Plate
  • Prepare Substrate Dilutions:

    • Create a serial dilution of the substrate stock solution in Assay Buffer to achieve a range of concentrations. A typical range would be from 2x the expected Km down to 0.1x the expected Km. A suggested starting range is 0.01 mM to 1 mM.

    • For each concentration, prepare a sufficient volume for triplicate wells.

  • Set up the Microplate:

    • Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.

    • Include triplicate wells with 50 µL of Assay Buffer only to serve as a blank (no substrate).

    • Include triplicate wells with 50 µL of a high concentration of a known chymotrypsin inhibitor followed by the highest substrate concentration to serve as a negative control.

  • Pre-incubate:

    • Pre-warm the microplate and the Enzyme Working Solution to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Using a multichannel pipette, add 50 µL of the Enzyme Working Solution to all wells simultaneously to start the reaction. The total reaction volume will be 100 µL.

  • Measure Absorbance:

    • Immediately place the microplate in the microplate reader.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes. This will generate a kinetic read.

Data Analysis
  • Calculate the Initial Reaction Rate (V):

    • For each substrate concentration, plot absorbance at 405 nm versus time.

    • Determine the initial linear portion of the curve and calculate the slope (ΔAbs/Δt). This represents the initial reaction rate (V).

    • The rate can be converted to µmol/min using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline at 405 nm is typically 8,800 M⁻¹cm⁻¹. The path length (l) in a 96-well plate needs to be determined or a standard curve for pNA can be generated.

  • Generate Michaelis-Menten Plot:

    • Plot the initial reaction rate (V) against the corresponding substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine Km and Vmax.

    • V = (Vmax * [S]) / (Km + [S])

  • Generate Lineweaver-Burk Plot (Optional):

    • For a linear representation of the data, plot 1/V versus 1/[S].

    • The y-intercept of the line is 1/Vmax, and the x-intercept is -1/Km. The slope is Km/Vmax.

Visualizations

The following diagrams illustrate the key processes described in this application note.

Enzymatic_Reaction sub This compound (Substrate) es_complex Enzyme-Substrate Complex sub->es_complex Binding enz Chymotrypsin (Enzyme) enz->es_complex es_complex->enz Dissociation prod1 MeO-Suc-Arg-Pro-Tyr-OH (Cleaved Peptide) es_complex->prod1 Catalysis prod2 p-nitroaniline (pNA) (Chromophore) es_complex->prod2 enz_out Chymotrypsin (Regenerated) prod1->enz_out Experimental_Workflow prep_reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate) prep_plate 2. Prepare 96-Well Plate (Substrate Dilutions & Controls) prep_reagents->prep_plate pre_incubate 3. Pre-incubate Plate & Enzyme (Assay Temperature) prep_plate->pre_incubate start_reaction 4. Initiate Reaction (Add Enzyme to Wells) pre_incubate->start_reaction measure_abs 5. Kinetic Measurement (Read Absorbance at 405 nm) start_reaction->measure_abs analyze_data 6. Data Analysis (Calculate V, Plot V vs [S]) measure_abs->analyze_data determine_km_vmax 7. Determine Km & Vmax (Non-linear Regression) analyze_data->determine_km_vmax Michaelis_Menten_Logic input_data Initial Rates (V) at various Substrate Concentrations ([S]) mm_plot Michaelis-Menten Plot (V vs. [S]) input_data->mm_plot lb_plot Lineweaver-Burk Plot (1/V vs. 1/[S]) input_data->lb_plot non_linear_fit Non-linear Regression (Michaelis-Menten Equation) mm_plot->non_linear_fit linear_fit Linear Regression lb_plot->linear_fit output_constants Km and Vmax non_linear_fit->output_constants linear_fit->output_constants

References

Troubleshooting & Optimization

Troubleshooting high background in MeO-Suc-Arg-Pro-Tyr-pNA assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing the chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA for the measurement of serine protease activity, particularly chymotrypsin.

Troubleshooting Guide & FAQs

High background absorbance in your assay can obscure the true enzymatic activity, leading to inaccurate results. This guide addresses the most common causes of high background and other related issues, offering systematic solutions to identify and resolve them.

Frequently Asked Questions (FAQs)

1. What is a typical blank reading and what is considered high background?

A typical blank reading, containing all reaction components except the enzyme, should be very low and stable over time. High background is indicated by a significant absorbance reading in the blank or a high rate of absorbance increase in the absence of the enzyme. An ideal baseline absorbance is generally below 0.1 AU.

2. My blank (no enzyme control) has high absorbance. What are the possible causes?

High absorbance in the blank can be due to several factors:

  • Substrate Instability: The this compound substrate may be degrading spontaneously.

  • Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with other proteases or substances that absorb at 405 nm.

  • Incorrect pH: The assay buffer pH may be suboptimal, leading to non-enzymatic hydrolysis of the substrate.

3. My sample readings are high, but so is my blank. How do I interpret this?

This suggests a systemic issue rather than a problem with your sample. The high background is likely masking the true enzyme kinetics. It is crucial to troubleshoot the high blank absorbance before interpreting sample results. Address the potential causes outlined in FAQ #2.

4. The absorbance of my reaction is increasing even without any enzyme. Why is this happening?

This points towards the spontaneous hydrolysis of the this compound substrate, releasing p-nitroaniline (pNA). While this substrate is generally stable, factors like suboptimal pH, high temperature, or contamination of buffer solutions can accelerate this process.

5. Could my sample itself be causing the high background?

Yes, components in your sample, such as colored compounds or particulate matter, can interfere with the assay. It is recommended to run a "sample blank" control containing your sample and all reaction components except the substrate to check for this.

Troubleshooting Workflow

If you are experiencing high background, follow this logical troubleshooting workflow to identify the source of the issue.

TroubleshootingWorkflow Troubleshooting High Background in this compound Assays cluster_solutions Corrective Actions start High Background Observed check_blank Is the 'No Enzyme' Blank High? start->check_blank check_spontaneous_hydrolysis Is Absorbance Increasing Over Time in Blank? check_blank->check_spontaneous_hydrolysis Yes sample_issue Potential Sample Interference check_blank->sample_issue No substrate_issue Potential Substrate Instability or Contamination check_spontaneous_hydrolysis->substrate_issue Yes reagent_issue Potential Reagent Contamination check_spontaneous_hydrolysis->reagent_issue No solution_substrate Solution: 1. Prepare fresh substrate. 2. Store aliquots at -20°C or below. 3. Check substrate purity. substrate_issue->solution_substrate instrument_issue Check Instrument Settings reagent_issue->instrument_issue solution_reagents Solution: 1. Use high-purity water. 2. Prepare fresh buffers. 3. Filter-sterilize buffers. reagent_issue->solution_reagents solution_sample Solution: 1. Run a 'sample blank' (no substrate). 2. Dilute the sample. 3. Consider sample purification. sample_issue->solution_sample solution_instrument Solution: 1. Verify wavelength is 405 nm. 2. Check for light source issues. 3. Ensure proper plate type. instrument_issue->solution_instrument end_good Problem Resolved solution_substrate->end_good solution_reagents->end_good solution_sample->end_good solution_instrument->end_good end_bad Problem Persists: Consult further technical support. ExperimentalWorkflow Standard Assay Workflow prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup_plate Set up 96-well Plate (Samples and Blanks) prep_reagents->setup_plate add_buffer Add Assay Buffer setup_plate->add_buffer add_enzyme Add Enzyme (or buffer for blank) add_buffer->add_enzyme pre_incubate Pre-incubate at 37°C for 5 min add_enzyme->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction measure_abs Kinetic Measurement at 405 nm start_reaction->measure_abs analyze_data Data Analysis (Calculate ΔAbs/min) measure_abs->analyze_data

Spontaneous hydrolysis of MeO-Suc-Arg-Pro-Tyr-pNA and prevention.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this substrate and to troubleshoot common issues, with a focus on preventing spontaneous hydrolysis.

Troubleshooting Guides

High background signal is a frequent issue when using chromogenic substrates like this compound, often stemming from the spontaneous, non-enzymatic hydrolysis of the substrate. This guide provides potential causes and solutions to minimize background and ensure accurate results.

Issue: High Background Absorbance in the Absence of Enzyme

Potential Cause Recommended Solution
Spontaneous Hydrolysis of Substrate due to High pH The p-nitroanilide (pNA) amide bond is susceptible to hydrolysis, a reaction that is significantly accelerated at higher pH. It is crucial to maintain the assay pH within the optimal range for the enzyme while minimizing the rate of spontaneous substrate breakdown. For many serine proteases, an assay pH of around 8.3 is a common starting point, but this should be optimized for your specific enzyme.[1] Direct hydrolysis of peptide bonds, or scission, becomes the dominant mechanism of non-enzymatic cleavage at a pH of 10.[2]
Inappropriate Buffer Composition Certain buffer components can promote substrate hydrolysis. It is advisable to avoid strongly alkaline buffers. Tris-HCl is a commonly used buffer for assays with this substrate.[1]
Substrate Solution Instability Improperly prepared or stored substrate solutions can lead to degradation over time. Prepare fresh substrate solutions for each experiment whenever possible. If a stock solution is necessary, dissolve the lyophilized powder in a suitable organic solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Elevated Assay Temperature Higher temperatures can increase the rate of both enzymatic and non-enzymatic hydrolysis.[3] While enzymatic assays are often performed at 37°C, if high background persists, consider performing the assay at a lower temperature (e.g., 25°C or 30°C) and extending the incubation time to achieve a sufficient signal-to-noise ratio.
Contaminated Reagents Contamination of buffers or substrate solutions with proteases or microorganisms can lead to enzymatic degradation of the substrate, mimicking spontaneous hydrolysis. Use sterile, high-purity water and reagents, and filter-sterilize buffers if necessary.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic chromogenic substrate used to measure the activity of serine proteases, such as chymotrypsin.[1] The substrate consists of a short peptide sequence (Arg-Pro-Tyr) that is recognized by the enzyme, a protecting group at the N-terminus (MeO-Suc), and a chromophore, p-nitroaniline (pNA), linked to the C-terminus via an amide bond. When the enzyme cleaves this bond, it releases pNA, which is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.[1]

Q2: How should I store the lyophilized this compound substrate?

A2: The lyophilized powder should be stored in a tightly sealed container, protected from moisture, at -20°C or -80°C. Under these conditions, the substrate is stable for extended periods.

Q3: How do I prepare a stock solution of this compound?

A3: Due to its limited solubility in aqueous solutions, it is recommended to first dissolve the lyophilized substrate in an organic solvent such as dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO. This stock solution should then be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For the assay, the DMSO stock is diluted into the aqueous assay buffer to the final working concentration. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Q4: What are the key factors that can cause spontaneous hydrolysis of the substrate?

A4: The primary factors contributing to the spontaneous hydrolysis of this compound are:

  • High pH: The amide bond is more susceptible to hydrolysis under alkaline conditions.

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[3]

  • Improper Storage: Exposure of the substrate (both solid and in solution) to moisture and ambient temperatures can lead to degradation.

Q5: How can I control for spontaneous hydrolysis in my experiments?

A5: To accurately measure enzyme activity, it is essential to include a "substrate blank" or "no-enzyme" control in your experimental setup. This control contains all the assay components (buffer, substrate) except for the enzyme. The absorbance of this control is measured alongside your experimental samples, and its value is subtracted from the sample readings to correct for any background signal resulting from spontaneous hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Stable Working Solution of this compound

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the substrate in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution by gentle vortexing.

    • Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare the Working Solution:

    • On the day of the experiment, thaw one aliquot of the DMSO stock solution.

    • Pre-warm the assay buffer (e.g., 50 mM Tris-HCl, pH 8.3) to the desired assay temperature (e.g., 37°C).[1]

    • Dilute the DMSO stock solution into the pre-warmed assay buffer to the final desired working concentration (e.g., 0.1-1 mM). It is crucial to add the DMSO stock to the buffer and mix immediately to prevent precipitation of the substrate.

    • Use the freshly prepared working solution for your assay. Do not store the aqueous working solution for extended periods.

Protocol 2: Minimizing Spontaneous Hydrolysis in a Chymotrypsin Activity Assay

  • Assay Setup:

    • Prepare the assay in a 96-well microplate or cuvettes.

    • For each reaction, prepare a "no-enzyme" control well containing the same volume of assay buffer instead of the enzyme solution.

    • Add the assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.3) to all wells.[1]

    • Add the enzyme solution to the sample wells and an equal volume of enzyme dilution buffer to the "no-enzyme" control wells.

    • Pre-incubate the plate at the assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the freshly prepared this compound working solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader or spectrophotometer.[1]

    • Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • Subtract the rate of the "no-enzyme" control from the rate of the sample wells to obtain the true enzyme-catalyzed rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer D Add Buffer and Enzyme/ No-Enzyme Control to Plate A->D B Prepare Enzyme Dilutions B->D C Prepare Substrate Working Solution F Initiate Reaction with Substrate C->F E Pre-incubate at Assay Temperature D->E E->F G Monitor Absorbance at 405 nm F->G H Calculate Rate (ΔA/min) G->H I Correct for Background (Subtract No-Enzyme Control Rate) H->I J Determine Enzyme Activity I->J

Caption: Experimental workflow for a protease assay with background correction.

troubleshooting_logic Start High Background Signal? CheckpH Is Assay pH > 8.5? Start->CheckpH LowerpH Optimize to Lower pH CheckpH->LowerpH Yes CheckTemp Is Assay Temperature > 37°C? CheckpH->CheckTemp No LowerpH->CheckTemp LowerTemp Decrease Assay Temperature CheckTemp->LowerTemp Yes CheckSubstrate Is Substrate Solution Old? CheckTemp->CheckSubstrate No LowerTemp->CheckSubstrate FreshSubstrate Prepare Fresh Substrate Solution CheckSubstrate->FreshSubstrate Yes CheckControls Are No-Enzyme Controls Included? CheckSubstrate->CheckControls No FreshSubstrate->CheckControls IncludeControls Incorporate No-Enzyme Controls for Background Subtraction CheckControls->IncludeControls No GoodPractice Assay Conditions Optimized CheckControls->GoodPractice Yes IncludeControls->GoodPractice

Caption: Troubleshooting logic for high background signal.

References

Optimizing substrate concentration for MeO-Suc-Arg-Pro-Tyr-pNA assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA in their enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which enzymes is it a substrate?

This compound is a synthetic chromogenic substrate primarily used to assay the activity of serine proteases, with a particular specificity for chymotrypsin and other chymotrypsin-like enzymes.[1][2] The peptide sequence, Arg-Pro-Tyr, mimics the natural cleavage site for these enzymes. The substrate itself is colorless, but upon enzymatic cleavage, it releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][2]

Q2: What is the principle of the this compound assay?

The assay is based on a colorimetric measurement. The enzyme of interest cleaves the amide bond between the peptide sequence and the p-nitroaniline (pNA) molecule. This releases free pNA, which has a distinct yellow color and a maximum absorbance at a wavelength of 405 nm.[1][2] The rate of pNA formation, measured as the change in absorbance over time, is directly proportional to the enzyme's activity under the given conditions.

Q3: How should I prepare and store the this compound substrate?

For optimal performance and longevity, proper handling and storage of the substrate are crucial.

  • Reconstitution: Reconstitute the lyophilized powder in sterile distilled water or a suitable buffer to create a stock solution.[1]

  • Storage of Stock Solution: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[3] A stock solution stored at -20°C is typically stable for at least one month, while at -80°C it can be stable for up to six months.[3]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired working concentration using the assay buffer.

Troubleshooting Guide

Q4: I am observing high background absorbance in my negative control wells (no enzyme). What could be the cause and how can I fix it?

High background absorbance can be a significant issue, leading to inaccurate results. Here are the common causes and their solutions:

Potential Cause Explanation Troubleshooting Steps
Substrate Instability/Spontaneous Hydrolysis The this compound substrate may undergo spontaneous hydrolysis, releasing pNA even in the absence of the enzyme. This can be exacerbated by suboptimal pH or temperature conditions.1. Prepare fresh substrate solutions: Avoid using old or improperly stored substrate stocks. 2. Optimize buffer pH: Ensure the assay buffer pH is stable and within the optimal range for the substrate's stability. A neutral pH is generally recommended for storage. 3. Run a "substrate only" control: Incubate the substrate in the assay buffer without the enzyme to quantify the rate of spontaneous hydrolysis. Subtract this rate from your experimental values.
Contamination of Reagents Contamination of the substrate solution, buffer, or microplate with proteases can lead to cleavage of the substrate and a high background signal.1. Use sterile, nuclease-free water and reagents. 2. Handle reagents with care to prevent cross-contamination. 3. Use a new, clean microplate for each experiment.
Assay Buffer Components Certain components in the assay buffer might interfere with the absorbance reading at 405 nm.1. Read the absorbance of the assay buffer alone to check for any intrinsic absorbance. 2. If a component is suspected of interference, test the assay with and without it.

Q5: The reaction rate in my assay is not linear. What are the possible reasons and what should I do?

A non-linear reaction rate, often observed as a flattening of the progress curve, can indicate several issues:

Potential Cause Explanation Troubleshooting Steps
Substrate Depletion If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate may be consumed, leading to a decrease in the reaction rate as the substrate concentration is no longer saturating.1. Reduce the enzyme concentration. 2. Decrease the incubation time. 3. Increase the initial substrate concentration , ensuring it is well above the Michaelis constant (Km).
Enzyme Instability The enzyme may lose activity over the course of the assay due to factors like suboptimal pH, temperature, or the presence of inhibitors.1. Optimize assay conditions (pH, temperature) for enzyme stability. 2. Include stabilizing agents in the buffer if necessary (e.g., BSA, glycerol).
Product Inhibition The product of the reaction (in this case, the cleaved peptide or pNA) may inhibit the enzyme's activity.1. Analyze initial rates: Calculate the reaction velocity from the initial linear portion of the progress curve. 2. If product inhibition is suspected, perform experiments to confirm this.
Photobleaching In some fluorescence-based assays, prolonged exposure to the excitation light can cause photobleaching of the fluorophore. While less common in absorbance-based assays, high light intensity could potentially affect the pNA product.1. Minimize the exposure of the plate to light. 2. Use the appropriate settings on the plate reader.

Experimental Protocols

Protocol 1: Determining Optimal Substrate Concentration (Substrate Titration)

To ensure the assay is running under saturating substrate conditions and to determine the Michaelis constant (Km) and maximum velocity (Vmax), a substrate titration experiment is essential.

Objective: To determine the substrate concentration at which the enzyme reaction rate is maximal (Vmax) and the Michaelis constant (Km).

Materials:

  • This compound substrate

  • Purified enzyme of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a Substrate Dilution Series: Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical range would be from 0.1x to 10x the expected Km. If the Km is unknown, a broad range from low micromolar to millimolar concentrations should be tested.

  • Enzyme Preparation: Prepare a working solution of the enzyme at a fixed concentration. This concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 10-30 minutes).

  • Assay Setup:

    • Add a fixed volume of each substrate concentration to multiple wells of the 96-well plate (e.g., 50 µL). Include a "no substrate" control.

    • Initiate the reaction by adding a fixed volume of the enzyme solution to each well (e.g., 50 µL).

    • Include a "no enzyme" control for each substrate concentration to measure background hydrolysis.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. This is typically the slope of the initial phase of the reaction.

    • Subtract the rate of the "no enzyme" control from the corresponding experimental rates.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine Vmax and Km.[4][5][6] Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to estimate these parameters.[4]

Data Presentation: Representative Substrate Titration Data

Substrate Concentration (µM)Initial Velocity (mOD/min)
105.2
2511.8
5020.5
10033.1
20045.8
40055.3
80059.1
160060.2

Visualizations

Experimental_Workflow_Substrate_Titration cluster_prep Preparation cluster_assay Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Substrate_Dilutions Prepare Substrate Dilution Series Add_Substrate Add Substrate to 96-well Plate Substrate_Dilutions->Add_Substrate Enzyme_Solution Prepare Enzyme Working Solution Add_Enzyme Initiate Reaction with Enzyme Addition Enzyme_Solution->Add_Enzyme Add_Substrate->Add_Enzyme Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Read) Add_Enzyme->Measure_Absorbance Calculate_V0 Calculate Initial Velocity (V₀) Measure_Absorbance->Calculate_V0 Plot_Data Plot V₀ vs. [S] Calculate_V0->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics

Caption: Workflow for determining optimal substrate concentration.

Michaelis_Menten_Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 E:e->ES:w P Product (P) (Cleaved Peptide + pNA) S Substrate (S) (this compound) ES->E k-1 ES->E k2 (kcat) ES:s->E:n ES:e->P:w

Caption: Michaelis-Menten enzyme kinetics pathway.

References

Navigating Assay Variability: A Technical Support Guide for MeO-Suc-Arg-Pro-Tyr-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize assay variability and achieve reliable, reproducible results when using the chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA. This synthetic peptide is a valuable tool for measuring the activity of serine proteases like chymotrypsin and plasma kallikrein.[1] Proper handling and optimized assay conditions are crucial for accurate enzymatic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic chromogenic substrate used to measure the activity of certain serine proteases. The enzyme specifically cleaves the peptide bond between the tyrosine (Tyr) residue and the p-nitroanilide (pNA) group. This cleavage releases free pNA, which is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[1][2] The rate of pNA release is directly proportional to the enzyme's activity.

Q2: Which enzymes can be assayed using this compound?

This substrate is primarily used for assaying the activity of:

  • Chymotrypsin: A digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like tyrosine, tryptophan, and phenylalanine.[1][3]

  • Plasma Kallikrein: A key enzyme in the contact activation system of blood coagulation and the kinin-kallikrein system, which is involved in inflammation and blood pressure regulation.

Q3: How should I store and handle this compound?

Proper storage is critical to maintain the integrity of the substrate. Lyophilized powder should be stored at -20°C. Once reconstituted, the solution's stability can vary, so it is recommended to prepare fresh solutions or aliquot and store at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

High background, low signal, or significant well-to-well variability can compromise your results. This guide addresses common issues encountered during assays with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance 1. Substrate Instability/Spontaneous Hydrolysis: The substrate may degrade over time, especially if not stored properly, leading to the release of pNA without enzymatic activity.- Prepare fresh substrate solution for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C and protect from light.- Run a "substrate only" blank (without enzyme) to measure spontaneous hydrolysis and subtract this value from all readings.
2. Contamination of Reagents: Buffers or other reagents may be contaminated with proteases.- Use high-purity reagents and sterile, nuclease-free water.- Filter-sterilize buffers.- Test individual reagents for contaminating activity.
3. Interfering Substances in the Sample: Some compounds in your sample may absorb light at 405 nm.- Run a "sample blank" containing the sample and assay buffer but no substrate. Subtract this value from your sample readings.[4]
Low or No Signal 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.- Store enzymes at the recommended temperature and in appropriate buffers, often containing stabilizers like glycerol.- Avoid repeated freeze-thaw cycles.- Run a positive control with a known active enzyme to verify assay components are working.
2. Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme.- Ensure the assay buffer pH is optimal for your enzyme (e.g., pH 7.8-8.3 for chymotrypsin and plasma kallikrein).[2][5]- Perform the assay at the recommended temperature (typically 25°C or 37°C).[2][6]- Check for specific ion requirements (e.g., Ca²⁺ for chymotrypsin).[2]
3. Incorrect Substrate Concentration: The substrate concentration may be too low, limiting the reaction rate.- Determine the optimal substrate concentration (Km) for your enzyme under your specific assay conditions. A common starting point is a concentration at or above the Km.
High Well-to-Well Variability 1. Pipetting Inaccuracies: Inconsistent volumes of enzyme, substrate, or other reagents can lead to significant variability.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
2. Temperature Fluctuations: Inconsistent temperature across the microplate can affect enzyme activity.- Pre-incubate the plate and reagents at the assay temperature to ensure uniformity.
3. Sample Preparation Issues (for plasma): Improper collection and handling of plasma can lead to premature activation of prekallikrein.- Collect blood in citrate-containing tubes using a double-syringe technique and plastic containers.[5][6]- Keep plasma at 15-25°C and process it promptly or freeze it at -20°C or below to avoid cold activation of prekallikrein.[4][5]

Experimental Protocols and Data

General Assay Protocol

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) at the optimal pH and ionic strength for your enzyme. For chymotrypsin, a common buffer is 100 mM Tris-HCl with 10 mM CaCl₂, pH 8.3.[2] For plasma kallikrein, a Tris buffer at pH 7.5-7.8 is often used.[5][6]

    • Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., distilled water or DMSO) to create a concentrated stock solution.

    • Enzyme Solution: Prepare a dilution of your enzyme in assay buffer immediately before use.

  • Assay Procedure (96-well plate format):

    • Add your sample or enzyme solution to the wells of a microplate.

    • Include appropriate controls:

      • Blank: Assay buffer without enzyme.

      • Substrate Blank: Assay buffer and substrate without enzyme.

      • Sample Blank: Sample in assay buffer without substrate.

      • Positive Control: A known concentration of active enzyme.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 3-5 minutes.

    • Initiate the reaction by adding the this compound substrate to all wells.

    • Measure the absorbance at 405 nm kinetically over a set period (e.g., 10-30 minutes) or as an endpoint reading after a fixed incubation time. For endpoint assays, the reaction can be stopped by adding a solution like 20% acetic acid.[2][4]

  • Data Analysis:

    • Subtract the absorbance of the appropriate blank(s) from your sample readings.

    • For kinetic assays, determine the rate of reaction (ΔA405/min).

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroanilide.

Quantitative Data Summary
Parameter Chymotrypsin Assay Plasma Kallikrein Assay Reference(s)
Typical pH 8.37.5 - 7.8[2],[6],[5]
Typical Temperature 25°C or 37°C37°C[2],[6]
Common Buffer Tris-HCl with CaCl₂Tris-HCl[2],[5]
Wavelength for Detection 405 nm405 nm[2],[5]

Visualizing the Process

Enzymatic Reaction Workflow

Enzymatic_Reaction Substrate This compound (Colorless Substrate) Enzyme Serine Protease (e.g., Chymotrypsin, Kallikrein) Substrate->Enzyme Binds to Active Site Products Cleaved Peptide + p-Nitroanilide (pNA) (Yellow Product) Enzyme->Products Cleavage Spectrophotometer Measure Absorbance at 405 nm Products->Spectrophotometer Quantification

Caption: Workflow of the chromogenic assay using this compound.

Plasma Kallikrein Activation Pathway

Kallikrein_Pathway cluster_activation Contact Activation FXII Factor XII (Hageman Factor) FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein FXIIa->Prekallikrein Activates Kallikrein->FXII Reciprocal Activation HMWK High Molecular Weight Kininogen (HMWK) Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin NegSurface Negatively Charged Surface (e.g., Kaolin, Dextran Sulfate) NegSurface->FXII Activates

Caption: Simplified diagram of the plasma contact activation system leading to bradykinin release.

References

Interference of colored compounds in MeO-Suc-Arg-Pro-Tyr-pNA assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MeO-Suc-Arg-Pro-Tyr-pNA assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to the interference of colored compounds in this chromogenic assay.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating interference from colored compounds in your this compound assays.

Problem: My sample/compound is colored. How will this affect my assay results?

Colored compounds can interfere with the this compound assay by absorbing light at or near the same wavelength used to detect the product, p-nitroaniline (pNA), which is typically measured at 405 nm.[1] This interference can lead to artificially high absorbance readings, resulting in an overestimation of enzyme activity.

Solution Workflow:

The following diagram illustrates a step-by-step workflow to address potential interference from colored compounds.

G cluster_0 Troubleshooting Workflow for Colored Compound Interference start Start: Colored Compound in Assay step1 Run Compound-Only Control (No Enzyme or Substrate) start->step1 decision1 Does the compound absorb at 405 nm? step1->decision1 step2a Subtract Compound Absorbance from all readings decision1->step2a Yes step2b Proceed with standard assay protocol decision1->step2b No step3 Run Compound + Substrate Control (No Enzyme) step2a->step3 end End: Reliable Assay Data step2b->end decision2 Is there a non-enzymatic reaction or substrate degradation? step3->decision2 step4a Consider alternative assay or compound purification decision2->step4a Yes step4b Proceed with data analysis after background subtraction decision2->step4b No step4a->end step4b->end

Caption: Troubleshooting workflow for colored compound interference.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a chromogenic method used to measure the activity of serine proteases, such as chymotrypsin.[1] The enzyme cleaves the synthetic peptide substrate, this compound, which releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation is monitored by measuring the increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity.[1]

The enzymatic reaction is illustrated in the following pathway:

G cluster_0 This compound Assay Signaling Pathway substrate This compound (Colorless) enzyme Serine Protease (e.g., Chymotrypsin) substrate->enzyme Enzymatic Cleavage product1 MeO-Suc-Arg-Pro-Tyr enzyme->product1 product2 p-Nitroaniline (pNA) (Yellow, Absorbs at 405 nm) enzyme->product2

Caption: Enzymatic cleavage of the chromogenic substrate.

Q2: How do I perform a control experiment for a colored compound?

To accurately measure the interference from your colored compound, you should prepare a "compound-only" control. This control should contain the same concentration of your compound and buffer as your experimental samples, but without the enzyme or the substrate. The absorbance of this control at 405 nm should be subtracted from the absorbance of your experimental wells.

Q3: What if my compound's absorbance is very high at 405 nm?

If the background absorbance from your compound is excessively high, it can limit the dynamic range of your assay. In such cases, consider the following options:

  • Sample Dilution: If possible, reduce the concentration of your colored compound to a level where its absorbance is manageable, while still being effective for your experiment.

  • Alternative Wavelength: While 405 nm is the optimal wavelength for pNA detection, you can measure absorbance at a slightly different wavelength where the pNA still absorbs, but the interfering compound's absorbance is lower. A product information sheet for p-nitroaniline suggests that measurements can also be performed at 410 nm to reduce the impact of substrate and product absorbance overlap at lower wavelengths.[2] It is crucial to create a new standard curve for pNA at the alternative wavelength.

Q4: Can the colored compound react directly with the substrate?

Yes, it is possible for a compound to cause non-enzymatic hydrolysis of the substrate or to interfere with the substrate's stability. To test for this, you should run a "compound + substrate" control that includes the buffer, substrate, and your compound, but no enzyme. If you observe an increase in absorbance at 405 nm over time in this control, it indicates a non-enzymatic reaction, and the assay may not be suitable for this compound without further purification or modification.

Q5: What is dual-wavelength spectrophotometry and can it help?

Dual-wavelength spectrophotometry is a technique that can help to correct for background interference.[3][4] In this method, absorbance is measured at two different wavelengths:

  • λ1 (Analytical Wavelength): The wavelength of maximum absorbance for pNA (e.g., 405 nm).

  • λ2 (Reference Wavelength): A nearby wavelength where the interfering compound has a similar absorbance to λ1, but pNA has minimal absorbance.

The difference in absorbance (Aλ1 - Aλ2) is then used to determine the concentration of pNA, effectively subtracting the background absorbance from the colored compound. The selection of the reference wavelength is critical and must be empirically determined for each interfering compound.

Experimental Protocols

Standard Protocol for this compound Assay

This protocol provides a general framework. Optimal conditions (e.g., substrate concentration, enzyme concentration, incubation time) should be determined for each specific enzyme and experimental setup.

Materials:

  • Serine protease (e.g., Chymotrypsin)

  • This compound substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)

  • Test compound (and solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve the enzyme in assay buffer to the desired stock concentration.

    • Dissolve the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the final working concentration.

    • Dissolve the test compound in a suitable solvent to create a stock solution and then prepare serial dilutions.

  • Assay Setup:

    • Add a small volume (e.g., 1-2 µL) of the test compound dilutions or solvent control to the appropriate wells of the 96-well plate.

    • Add the enzyme solution to all wells except the "no-enzyme" and "compound-only" controls.

    • Add assay buffer to the "no-enzyme" and "compound-only" control wells to maintain equal volumes.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

    • Correct for background absorbance from the colored compound by subtracting the absorbance of the "compound-only" control.

    • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

Quantitative Data Summary for Controls

To effectively troubleshoot, it is essential to systematically record the absorbance values from your control wells. The following table provides a template for organizing this data.

Well TypeComponentsPurposeExpected Absorbance (405 nm)
Blank Buffer OnlyTo zero the spectrophotometer.~0
Substrate Control Buffer + SubstrateTo check for substrate auto-hydrolysis.Stable, low absorbance.
Enzyme Control Buffer + EnzymeTo measure any intrinsic absorbance of the enzyme.Stable, low absorbance.
Compound-Only Control Buffer + CompoundTo measure the background absorbance of the colored compound.Varies depending on compound concentration.
Compound + Substrate Control Buffer + Compound + SubstrateTo check for non-enzymatic reactions between the compound and substrate.Should be similar to the "Compound-Only Control". An increase in absorbance over time indicates a reaction.
Positive Control (No Inhibition) Buffer + Enzyme + Substrate + SolventRepresents 100% enzyme activity.Linearly increasing absorbance over time.
Experimental Buffer + Enzyme + Substrate + CompoundTo measure the effect of the compound on enzyme activity.Absorbance will vary depending on the level of inhibition.

By carefully designing and analyzing your experiments with the appropriate controls, you can confidently assess the impact of colored compounds on your this compound assay and obtain reliable data.

References

Improving the linearity of MeO-Suc-Arg-Pro-Tyr-pNA kinetic assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the linearity of their MeO-Suc-Arg-Pro-Tyr-pNA kinetic assays.

Troubleshooting Guides

This section addresses common issues that can lead to non-linear reaction kinetics. Each issue is presented with potential causes and a step-by-step experimental protocol for resolution.

Issue 1: Non-Linear Initial Velocity Plot (Plateauing Curve)

Description: The reaction rate is initially linear but then plateaus or decreases over time, even within the intended "initial velocity" phase.

Potential Causes:

  • Substrate Depletion: The enzyme concentration is too high for the given substrate concentration, leading to rapid consumption of the substrate. As a general guideline, assays should be monitored to ensure that less than 10-15% of the substrate is consumed.[1]

  • Product Inhibition: The product of the enzymatic reaction, p-nitroaniline (pNA), may inhibit the enzyme's activity at higher concentrations.[2]

  • Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature), leading to a loss of activity over time.[2]

  • Instrument Detector Saturation: The absorbance signal from the pNA product may exceed the linear range of the spectrophotometer's detector.[3]

Experimental Protocol for Troubleshooting:

  • Vary Enzyme Concentration:

    • Prepare a series of reactions with a fixed, saturating concentration of this compound and varying concentrations of the enzyme.

    • Monitor the reaction progress over time for each enzyme concentration.

    • Expected Outcome: A lower enzyme concentration should result in a longer linear phase of the reaction.[1] Identify an enzyme concentration that provides a robust signal while maintaining linearity for the desired assay duration.

  • Check for Product Inhibition:

    • Set up reactions with a constant concentration of enzyme and substrate.

    • To separate wells, add varying, known concentrations of p-nitroaniline (the product) at the start of the reaction.

    • Measure the initial velocities for each condition.

    • Expected Outcome: If product inhibition is occurring, you will observe a decrease in the initial reaction velocity with increasing concentrations of pNA.

  • Assess Enzyme Stability:

    • Pre-incubate the enzyme under the exact assay conditions (buffer, pH, temperature) for different durations (e.g., 0, 15, 30, 60 minutes) before adding the substrate.

    • Initiate the reaction by adding the substrate and measure the initial velocity.

    • Expected Outcome: A decrease in initial velocity with longer pre-incubation times suggests enzyme instability.

  • Verify Instrument's Linear Range:

    • Prepare a standard curve of p-nitroaniline in the assay buffer.

    • Measure the absorbance at 405 nm across a wide range of concentrations.

    • Expected Outcome: The plot of absorbance versus concentration should be linear. If it plateaus at higher concentrations, this indicates the upper limit of your detector's linear range. Ensure your assay endpoint absorbance falls within this linear range.[3]

Issue 2: Non-Linearity at High Substrate Concentrations (Substrate Inhibition)

Description: The reaction velocity increases with substrate concentration up to a certain point, and then begins to decrease at higher substrate concentrations.

Potential Causes:

  • Substrate Inhibition: High concentrations of the substrate this compound may bind to the enzyme in a non-productive manner, leading to a decrease in catalytic activity.

  • Substrate Solubility Issues: At very high concentrations, the substrate may not be fully soluble in the assay buffer, leading to an inaccurate assessment of the true substrate concentration. The substrate is soluble in DMSO.[4][5]

Experimental Protocol for Troubleshooting:

  • Perform a Wide-Range Substrate Titration:

    • Set up reactions with a fixed enzyme concentration and a wide range of this compound concentrations, extending to levels higher than those typically used.

    • Measure the initial velocity for each substrate concentration.

    • Plot initial velocity versus substrate concentration.

    • Expected Outcome: The resulting plot will show an initial hyperbolic increase followed by a decrease in velocity at higher substrate concentrations if substrate inhibition is occurring. This will help you identify the optimal substrate concentration range that avoids inhibition.

  • Assess Substrate Solubility:

    • Prepare the highest concentration of the substrate used in your assay in the assay buffer.

    • Visually inspect the solution for any precipitation or cloudiness.

    • Measure the absorbance of the substrate solution at a wavelength where the substrate absorbs (not 405 nm) to check for light scattering, which can indicate insolubility.

    • Expected Outcome: The solution should be clear. If solubility is an issue, consider using a co-solvent like DMSO, but be sure to test its effect on enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in a typical chymotrypsin assay?

A1: The optimal concentration depends on the specific enzyme and assay conditions. However, a common starting point is to use a concentration that is at or above the Michaelis constant (Km) to ensure the enzyme is saturated. For chymotrypsin, the correlation between absorbance change and enzyme activity is reported to be linear in the range of 0.05-1.0 µkat/l or 3-60 U/l.[6] It is crucial to determine the Km experimentally under your specific assay conditions to select an appropriate substrate concentration that balances signal intensity and linearity.

Q2: What are the optimal storage and handling conditions for this compound?

A2: The lyophilized peptide should be stored at -20°C.[7] Stock solutions are typically prepared in a solvent like DMSO and can be stored at -20°C for about a month or at -80°C for up to six months.[4][7] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: Can the assay buffer composition affect the linearity of the assay?

A3: Yes, the buffer composition is critical. Factors such as pH and the presence of certain ions can significantly impact enzyme activity and stability. For chymotrypsin assays with this substrate, a Tris buffer with calcium chloride at a pH of 8.3 is often used.[6] It is important to ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction. Additionally, some substances can interfere with the assay, such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[8]

Q4: How can I be sure I am measuring the true initial velocity of the reaction?

A4: The initial velocity is the linear portion of the reaction progress curve where less than 10% of the substrate has been consumed.[1] To ensure you are in this range, it is important to perform a time-course experiment where you measure the product formation at multiple time points. The initial velocity is the slope of the linear part of this curve. If the reaction is too fast, you may need to reduce the enzyme concentration.

Quantitative Data Summary

ParameterRecommended Range/ValueReference
Enzyme Concentration Range (Chymotrypsin) 0.05-1.0 µkat/l or 3-60 U/l[6]
Wavelength for pNA Detection 405 nm[6][9]
Substrate Storage (Lyophilized) -20°C[7]
Substrate Stock Solution Storage -20°C (1 month), -80°C (6 months)[4][7]
Typical Assay pH 8.3[6]
Substrate Consumption for Linearity < 10-15%[1]

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_troubleshooting Troubleshooting Non-Linearity start Observe Non-Linear Initial Velocity q1 Is the curve plateauing over time? start->q1 q2 Does velocity decrease at high [Substrate]? q1->q2 No p1 Vary Enzyme Concentration q1->p1 Yes p5 Perform Wide-Range Substrate Titration q2->p5 Yes end Achieve Linear Kinetics q2->end No p2 Check for Product Inhibition p1->p2 p3 Assess Enzyme Stability p2->p3 p4 Verify Instrument Linear Range p3->p4 p4->end p6 Check Substrate Solubility p5->p6 p6->end

Caption: Troubleshooting workflow for non-linear kinetic assays.

enzymatic_reaction cluster_reaction Enzymatic Reaction of this compound enzyme Serine Protease (e.g., Chymotrypsin) es_complex Enzyme-Substrate Complex enzyme->es_complex substrate This compound (Colorless) substrate->es_complex es_complex->enzyme product1 MeO-Suc-Arg-Pro-Tyr-OH es_complex->product1 product2 p-nitroaniline (pNA) (Yellow, λmax = 405 nm) es_complex->product2

Caption: Enzymatic cleavage of this compound.

michaelis_menten cluster_plot Michaelis-Menten Kinetics y_axis Initial Velocity (V₀) x_axis Substrate Concentration [S] origin origin->y_axis origin->x_axis curve point1 origin->point1 vmax Vmax vmax_half Vmax / 2 vmax_half_point vmax_half->vmax_half_point km Km vmax_half_point->km point2 point1->point2 point3 point2->point3 point4 point3->point4 vmax_line vmax_line point3->vmax_line point4->vmax_line vmax_line->vmax

References

Dealing with MeO-Suc-Arg-Pro-Tyr-pNA precipitation in assay buffer.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of the chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA in assay buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I observed precipitation of this compound immediately after adding it to my assay buffer. What is the likely cause?

A1: Precipitation upon addition to an aqueous buffer is often due to the hydrophobic nature of the peptide. Peptides with a high content of hydrophobic amino acids may not readily dissolve in aqueous solutions.[1] It is also possible that the concentration of the peptide in your stock solution or the final assay volume is too high, exceeding its solubility limit in that specific buffer.

Q2: How can I prevent the initial precipitation of this compound?

A2: The recommended method is to first dissolve the lyophilized peptide in a small amount of a compatible organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), before diluting it with your aqueous assay buffer.[2] This ensures the peptide is fully solubilized before being introduced to the aqueous environment. When diluting, add the peptide-organic solvent solution dropwise to the stirred buffer to avoid localized high concentrations that can lead to precipitation.[3]

Q3: My this compound solution was initially clear but developed a precipitate over time. What could be the reason?

A3: This could be due to several factors:

  • Temperature Changes: A decrease in temperature can reduce the solubility of the peptide, causing it to precipitate out of solution.

  • pH Shift: The pH of your buffer can influence the net charge of the peptide, affecting its solubility. Peptides are generally least soluble at their isoelectric point (pI).[4] A shift in the buffer's pH over time could lead to precipitation.

  • Buffer Instability: The stability of your buffer, especially at certain temperatures or with prolonged storage, can impact peptide solubility. For instance, some buffers are less stable and can change pH upon storage.[2]

  • Microbial Contamination: Microbial growth in non-sterile buffer solutions can alter the pH and composition of the buffer, potentially causing the peptide to precipitate.

Q4: What is the recommended storage condition for this compound solutions?

A4: Lyophilized this compound should be stored at -20°C.[5][6] Once dissolved, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C.[5] To avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation, it is best to aliquot the stock solution into smaller, single-use volumes.[5]

Q5: Can the composition of my assay buffer affect the solubility of this compound?

A5: Yes, the buffer composition is critical. The type of buffer, its pH, and the presence of salts can all impact peptide solubility.[7] For example, Tris-HCl is a commonly used buffer for assays with this substrate.[2][8] The ionic strength, adjusted with salts like NaCl, also plays a role in peptide solubility.[7] It is advisable to use a buffer system where the peptide has demonstrated good solubility.

Quantitative Data Summary

The solubility of this compound has been reported in various solvents. The following table summarizes this data for easy reference.

SolventConcentrationNotes
Dimethylformamide (DMF)20 mg/mL-
Dimethyl Sulfoxide (DMSO)3 mg/mLA common solvent for initial dissolution.
Phosphate Buffered Saline (PBS), pH 7.23 mg/mL-
Distilled Water1 mg in 50 µLReconstitution in water is possible.
3% Acetic Acid1 mg in 50 µLAcidic conditions may improve solubility.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Solvent Selection: Based on the solubility data, select an appropriate initial solvent. DMSO is a common choice.

  • Initial Dissolution: Prepare a concentrated stock solution by dissolving the lyophilized this compound in a small volume of the chosen organic solvent (e.g., DMSO). For example, a 10 mM stock solution can be prepared.

  • Sonication (Optional): If the peptide does not dissolve readily, brief sonication in an ultrasonic bath can aid in dissolution.[3]

  • Aqueous Dilution: With constant stirring, slowly add the concentrated stock solution dropwise into the final assay buffer to achieve the desired working concentration.

  • Storage: If not for immediate use, aliquot the stock solution and store at -20°C or -80°C.[5]

Example Assay Protocol: Chymotrypsin Activity Measurement

This protocol is adapted from a standard chymotrypsin assay.[8]

  • Reagent Preparation:

    • Assay Buffer: Tris/Calcium buffer, pH 8.3 (100 mmol/L Tris, 960 mmol/L NaCl, 10 mmol/L CaCl2).

    • Substrate Solution: Prepare a working solution of this compound in the assay buffer from your stock solution.

    • Enzyme Solution: Dissolve or dilute the chymotrypsin sample in 1 mmol/L HCl.

  • Assay Procedure (Initial Rate Method):

    • Pre-warm all solutions to the assay temperature (e.g., 37°C).

    • In a semi-microcuvette, add 200 µL of the assay buffer.

    • Add 200 µL of the chymotrypsin sample, mix, and incubate for 2-3 minutes at 37°C.

    • Initiate the reaction by adding 200 µL of the pre-warmed substrate solution.

    • Immediately measure the change in absorbance at 405 nm over time using a spectrophotometer. The rate of p-nitroaniline (pNA) release is proportional to the chymotrypsin activity.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting this compound precipitation and the general signaling pathway for its enzymatic cleavage.

Precipitation_Troubleshooting_Workflow cluster_0 Observation & Initial Action cluster_1 Troubleshooting Steps cluster_2 Outcome cluster_3 Further Action Observe_Precipitate Precipitate Observed Prepare_Stock Prepare fresh stock in organic solvent (e.g., DMSO) Observe_Precipitate->Prepare_Stock Dilute_Slowly Add stock solution dropwise to stirred buffer Prepare_Stock->Dilute_Slowly Check_pH Verify buffer pH is optimal Dilute_Slowly->Check_pH Check_Temp Ensure assay temperature is appropriate Check_pH->Check_Temp Check_Concentration Lower final substrate concentration Check_Temp->Check_Concentration Sonication Briefly sonicate the solution Check_Concentration->Sonication Precipitate_Resolved Precipitate Resolved Sonication->Precipitate_Resolved Precipitate_Persists Precipitate Persists Sonication->Precipitate_Persists Contact_Support Contact Technical Support Precipitate_Persists->Contact_Support Enzymatic_Cleavage_Pathway Substrate This compound (Colorless) Enzyme Serine Protease (e.g., Chymotrypsin) Substrate->Enzyme Binding Products MeO-Suc-Arg-Pro-Tyr-OH + p-Nitroaniline (pNA) (Yellow Product) Enzyme->Products Cleavage

References

Validation & Comparative

A Comparative Guide to Chymotrypsin Substrates: MeO-Suc-Arg-Pro-Tyr-pNA vs. Fluorogenic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of chymotrypsin activity is crucial. This guide provides an objective comparison between the widely used chromogenic substrate, MeO-Suc-Arg-Pro-Tyr-pNA, and popular fluorogenic substrates. We will delve into their detection principles, performance metrics, and experimental protocols, supported by quantitative data to inform your assay selection.

Principle of Detection: A Tale of Two Signals

The fundamental difference between these substrate classes lies in the nature of the signal produced upon enzymatic cleavage.

  • Chromogenic Substrates: this compound is a classic example. Chymotrypsin cleaves the peptide bond C-terminal to the tyrosine residue, releasing p-nitroanilide (pNA). Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The rate of increase in absorbance is directly proportional to chymotrypsin activity.

  • Fluorogenic Substrates: These substrates, such as Suc-Ala-Ala-Pro-Phe-AMC and Suc-Leu-Leu-Val-Tyr-AMC, employ a similar principle but with a different reporter molecule.[1][2] The peptide sequence is linked to a fluorophore, commonly 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorophore's fluorescence is quenched. Upon cleavage by chymotrypsin, the free AMC is liberated, resulting in a significant increase in fluorescence.[1] This fluorescence can be measured with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3][4]

Performance Comparison

The choice of substrate often depends on the specific requirements of the experiment, such as sensitivity, sample type, and available equipment. Fluorogenic substrates generally offer higher sensitivity compared to their chromogenic counterparts.[5] This enhanced sensitivity allows for the detection of lower enzyme concentrations.[6][7]

SubstrateTypeDetection Wavelength (nm)Key Performance Metrics
This compound ChromogenicAbsorbance at ~405 nmReliable and well-characterized for standard assays.
Suc-Ala-Ala-Pro-Phe-AMC FluorogenicEx: 360-380 / Em: 440-460[4]Widely used for quantifying chymotrypsin activity due to its specificity.[8][9][10]
Suc-Leu-Leu-Val-Tyr-AMC FluorogenicEx: 360-380 / Em: 440-460A sensitive substrate for chymotrypsin and other proteases like calpain and the proteasome.[1][2]
Glt-Phe-AMQ FluorogenicEx: 360 / Em: 435[11]A substrate with a reported detection limit for chymotrypsin as low as 10 ng/ml.[11]

Note: Kinetic parameters such as Km and kcat can vary significantly depending on experimental conditions (e.g., pH, temperature, buffer composition) and are therefore best determined empirically for your specific assay conditions.

Visualizing the Process

To better understand the workflows and reactions, the following diagrams illustrate the key processes involved.

G General Workflow for Chymotrypsin Activity Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Enzyme, and Substrate Stock plate Pipette Reagents into 96-well Plate reagents->plate initiate Initiate Reaction (Add Enzyme or Substrate) plate->initiate incubate Incubate at Controlled Temperature initiate->incubate measure Kinetic Measurement (Absorbance or Fluorescence) incubate->measure analyze Calculate Reaction Rate (Vmax, etc.) measure->analyze

A generalized experimental workflow for chymotrypsin assays.

G Enzymatic Cleavage of Chromogenic vs. Fluorogenic Substrates cluster_chromogenic Chromogenic Substrate cluster_fluorogenic Fluorogenic Substrate sub_pNA MeO-Suc-Arg-Pro-Tyr pNA prod_pNA Released pNA (Yellow, Abs @ 405nm) sub_pNA:pna->prod_pNA sub_AMC Suc-Peptide AMC prod_AMC Released AMC (Fluorescent) sub_AMC:amc->prod_AMC enzyme Chymotrypsin enzyme->sub_pNA Cleavage enzyme->sub_AMC Cleavage

Comparison of chymotrypsin's action on different substrate types.

Detailed Experimental Protocols

The following are generalized protocols. Optimal conditions, especially enzyme and substrate concentrations, should be determined empirically.

1. Chromogenic Assay using this compound

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

    • Chymotrypsin Stock Solution: Prepare a concentrated stock in a suitable buffer (e.g., 1 mM HCl).

    • Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO, then dilute to the final stock concentration with the assay buffer.

  • Procedure:

    • Set up a 96-well plate. For each reaction, add assay buffer to a final volume of 200 µL.

    • Add the desired amount of chymotrypsin to each well.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding the substrate.

    • Immediately place the plate in a microplate reader capable of measuring absorbance at 405 nm.

    • Record measurements every 30-60 seconds for 10-30 minutes.

    • Determine the rate of reaction from the linear portion of the absorbance vs. time curve.

2. Fluorogenic Assay using a Suc-Peptide-AMC Substrate

  • Reagents:

    • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, pH 8.0.

    • Chymotrypsin Stock Solution: As above.

    • Substrate Stock Solution: Dissolve the Suc-Peptide-AMC substrate in DMSO.

    • AMC Standard: A known concentration of free AMC for generating a standard curve.

  • Procedure:

    • Prepare a standard curve using the AMC standard to correlate fluorescence units with the concentration of the product.

    • Add assay buffer, chymotrypsin, and any inhibitors or test compounds to the wells of a black, flat-bottom 96-well plate.[3]

    • Pre-incubate the plate at the desired temperature.

    • Start the reaction by adding the fluorogenic substrate.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.[3]

    • Calculate the rate of reaction from the linear phase of the fluorescence vs. time plot and use the standard curve to convert this to the rate of substrate turnover.

Conclusion: Selecting the Right Tool for the Job

Both chromogenic and fluorogenic substrates are valuable tools for measuring chymotrypsin activity.

  • This compound is a cost-effective and reliable choice for routine assays where high sensitivity is not the primary concern. The direct nature of the absorbance measurement simplifies the experimental setup.

  • Fluorogenic substrates are the preferred option when high sensitivity is required, such as when working with low enzyme concentrations or screening for inhibitors.[12] While they may be more expensive and require a fluorescence plate reader, their superior detection limits can be indispensable for certain applications.[3][13]

Ultimately, the choice between these substrates will be guided by the specific needs of your research, available instrumentation, and the required level of sensitivity.

References

A Comparative Guide to Chromogenic Serine Protease Substrates: Suc-Ala-Ala-Pro-Phe-pNA vs. MeO-Suc-Arg-Pro-Tyr-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is paramount for accurate and reproducible experimental outcomes. This guide provides a detailed comparison of two widely used chromogenic substrates for serine proteases: N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA) and N-Methoxycarbonyl-L-succinyl-L-arginyl-L-prolyl-L-tyrosine-p-nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA).

This comparison delves into their respective biochemical properties, target enzyme specificity, kinetic parameters, and detailed experimental protocols. The information presented is intended to assist in making informed decisions for designing enzyme activity assays, inhibitor screening campaigns, and kinetic studies.

Physicochemical and Biochemical Properties

Both Suc-Ala-Ala-Pro-Phe-pNA and this compound are synthetic peptides linked to a p-nitroaniline (pNA) chromophore.[1][2] Enzymatic cleavage of the amide bond between the peptide and the pNA moiety releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[2][3] This shared characteristic forms the basis of their utility in colorimetric enzyme assays. The succinyl group at the N-terminus of Suc-Ala-Ala-Pro-Phe-pNA enhances its solubility in aqueous solutions, a feature beneficial for many standard biochemical assays.[3]

PropertySuc-Ala-Ala-Pro-Phe-pNAThis compound
Molecular Formula C₃₀H₃₆N₆O₉C₃₁H₄₀N₈O₉
Molecular Weight 624.6 g/mol [4]668.71 g/mol [3]
Chromophore p-nitroaniline (pNA)p-nitroaniline (pNA)
Detection Wavelength 405-410 nm[3]405 nm[2]

Enzyme Specificity and Kinetic Performance

The primary distinction between these two substrates lies in their peptide sequences, which dictates their specificity for different serine proteases.

Suc-Ala-Ala-Pro-Phe-pNA is a well-established substrate for chymotrypsin-like proteases. Its peptide sequence mimics the cleavage site preferred by enzymes that recognize large hydrophobic residues, particularly phenylalanine, at the P1 position.[1] It is effectively cleaved by:

  • α-Chymotrypsin: A digestive serine protease.[1]

  • Cathepsin G: A serine protease found in the azurophilic granules of neutrophils, involved in inflammation.[3]

  • Subtilisin: A serine protease of bacterial origin.[1]

  • Chymase: A serine protease found in mast cells.[3]

This compound possesses a different peptide sequence, rendering it a substrate for a distinct set of serine proteases. The presence of arginine and tyrosine in its sequence makes it a target for enzymes with trypsin-like and chymotrypsin-like specificities. It is known to be a substrate for:

  • Chymotrypsin [2]

  • Trypsin

  • Kallikrein-related peptidases (KLKs) [1]

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are crucial for understanding the efficiency of an enzyme-substrate interaction. A lower Km value indicates a higher affinity of the enzyme for the substrate.

EnzymeSubstrateKmkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
α-ChymotrypsinSuc-Ala-Ala-Pro-Phe-pNA60 µM981.63 x 10⁶
Cathepsin GSuc-Ala-Ala-Pro-Phe-pNA1.7 mMNot ReportedNot Reported
ChymaseSuc-Ala-Ala-Pro-Phe-pNA4 mMNot ReportedNot Reported
α-ChymotrypsinThis compoundNot ReportedNot ReportedNot Reported

Experimental Protocols

The following are generalized protocols for enzyme activity assays using these substrates. Specific concentrations and incubation times may need to be optimized depending on the enzyme source and purity.

Chymotrypsin Assay using Suc-Ala-Ala-Pro-Phe-pNA

This protocol is adapted for a standard spectrophotometer.

Reagents:

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.2 M CaCl₂.

  • Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in a minimal amount of Dimethyl Sulfoxide (DMSO) and then dilute with the assay buffer to the desired concentration (e.g., 10 mM).

  • Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl and dilute to the desired working concentration in the assay buffer immediately before use.

Procedure:

  • Pipette the assay buffer and the substrate solution into a cuvette and pre-incubate at the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the chymotrypsin solution to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 410 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of released pNA can be calculated using the Beer-Lambert law (ε of pNA at 410 nm is 8,800 M⁻¹cm⁻¹).

Chymotrypsin Assay using this compound

This protocol is based on a general procedure for chromogenic chymotrypsin substrates.

Reagents:

  • Assay Buffer: 100 mmol/L Tris-HCl, pH 8.3, containing 960 mmol/L NaCl and 10 mmol/L CaCl₂.

  • Substrate Stock Solution: Reconstitute this compound in distilled water to a concentration of approximately 0.4 mg/mL.

  • Chymotrypsin Solution: Dissolve chymotrypsin in 1 mmol/L HCl. Dilute further in 1 mmol/L HCl before the assay.

Procedure:

  • Add the assay buffer and the chymotrypsin solution to a microplate well or a cuvette.

  • Pre-incubate at 37°C.

  • Add the substrate solution to initiate the reaction.

  • Measure the absorbance at 405 nm at regular intervals.

  • Determine the rate of pNA release from the initial linear phase of the reaction.

Signaling Pathways and Biological Context

The enzymes targeted by these substrates play crucial roles in various physiological and pathological processes. Understanding these pathways is essential for interpreting experimental results and for drug development.

Enzymatic Reaction Workflow

The fundamental principle behind the use of these substrates is the enzymatic cleavage of the p-nitroanilide group, leading to a detectable color change.

Enzymatic_Reaction Substrate Suc-R-pNA or MeO-Suc-R'-pNA ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme Serine Protease (e.g., Chymotrypsin) Enzyme->ES_Complex ES_Complex->Enzyme Release Product1 Cleaved Peptide ES_Complex->Product1 Cleavage Product2 p-Nitroaniline (pNA) (Yellow) ES_Complex->Product2

Caption: General workflow of enzymatic cleavage of pNA substrates.

Chymotrypsin in Digestion

Chymotrypsin is a key digestive enzyme synthesized in the pancreas as an inactive zymogen, chymotrypsinogen.[5] Its activation in the small intestine is critical for protein digestion.

Chymotrypsin_Activation Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Activation Enteropeptidase Enteropeptidase Enteropeptidase->Trypsin pi_Chymotrypsin π-Chymotrypsin (active) Trypsin->pi_Chymotrypsin Chymotrypsinogen Chymotrypsinogen Chymotrypsinogen->pi_Chymotrypsin Activation alpha_Chymotrypsin α-Chymotrypsin (fully active) pi_Chymotrypsin->alpha_Chymotrypsin Autocatalysis Peptides Smaller Peptides alpha_Chymotrypsin->Peptides Protein Dietary Proteins Protein->Peptides Digestion

Caption: Activation cascade of chymotrypsin in the digestive system.

Cathepsin G in Inflammation

Cathepsin G, released by neutrophils at sites of inflammation, participates in host defense and modulates the inflammatory response.

CathepsinG_Inflammation Neutrophil Neutrophil Degranulation Degranulation Neutrophil->Degranulation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Neutrophil Cathepsin_G Cathepsin G Degranulation->Cathepsin_G ECM_Degradation ECM Degradation Cathepsin_G->ECM_Degradation Cytokine_Processing Cytokine/Chemokine Processing Cathepsin_G->Cytokine_Processing Receptor_Cleavage Cell Surface Receptor Cleavage Cathepsin_G->Receptor_Cleavage Inflammatory_Response Modulation of Inflammatory Response ECM_Degradation->Inflammatory_Response Cytokine_Processing->Inflammatory_Response Receptor_Cleavage->Inflammatory_Response

Caption: Role of Cathepsin G in the inflammatory response.

Conclusion

The choice between Suc-Ala-Ala-Pro-Phe-pNA and this compound fundamentally depends on the specific serine protease under investigation. Suc-Ala-Ala-Pro-Phe-pNA is the substrate of choice for chymotrypsin-like enzymes, with well-characterized kinetic data available for several proteases. This compound offers broader specificity, targeting both trypsin-like and chymotrypsin-like enzymes, making it a versatile tool for screening or for studying enzymes with dual specificity. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers to design and execute their experiments with greater precision and understanding. Further optimization of assay conditions is always recommended to ensure the highest quality of experimental data.

References

A Comparative Guide to the Cross-Reactivity of MeO-Suc-Arg-Pro-Tyr-pNA with Various Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of various proteases on the chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA, also known as S-2586. The data presented here, including kinetic parameters and detailed experimental protocols, is intended to assist researchers in designing and interpreting enzymatic assays and inhibitor screening studies.

This compound is a synthetic peptide substrate widely used for the determination of chymotrypsin activity.[1] Upon enzymatic cleavage at the C-terminal side of the tyrosine residue, it releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm.[1] While highly specific for chymotrypsin and chymotrypsin-like enzymes, this substrate exhibits cross-reactivity with other serine proteases. Understanding the extent of this cross-reactivity is crucial for accurate data interpretation, especially when working with complex biological samples containing multiple proteases.

Quantitative Comparison of Protease Activity

The following table summarizes the kinetic parameters for the hydrolysis of this compound by several common serine proteases. The catalytic efficiency (kcat/Km) is a key indicator of substrate specificity, with higher values indicating more efficient hydrolysis.

ProteaseSourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
α-ChymotrypsinBovine Pancreas15 - 5010 - 302.0 x 10⁵ - 2.0 x 10⁶
TrypsinBovine Pancreas~1000~1~1.0 x 10³
Human Neutrophil ElastaseHuman Neutrophils>1000LowNot readily hydrolyzed
PlasminHuman Plasma>1000LowNot readily hydrolyzed
Kallikrein (KLK7)Recombinant Human--Moderate Hydrolysis
Prostate-Specific Antigen (PSA)Human Seminal Fluid--Moderate Hydrolysis

Experimental Protocols

Detailed methodologies for assessing the cross-reactivity of this compound are provided below. These protocols can be adapted for specific research needs.

General Assay Principle

The enzymatic activity is determined by measuring the rate of p-nitroaniline (pNA) release from the substrate, which is monitored by the increase in absorbance at 405 nm. The assay can be performed as a continuous (kinetic) or endpoint measurement.

Reagents and Buffers
  • Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.02 M CaCl₂.

  • Substrate Stock Solution: this compound (S-2586) dissolved in DMSO or sterile water to a concentration of 10-20 mM.

  • Enzyme Solutions: Prepare stock solutions of chymotrypsin, trypsin, elastase, and plasmin in appropriate buffers (e.g., 1 mM HCl for chymotrypsin and trypsin) and dilute to the desired working concentration in the assay buffer immediately before use.

Kinetic Assay Protocol
  • Pipette 800 µL of assay buffer into a 1 cm cuvette and pre-warm to the desired temperature (e.g., 37°C).

  • Add 100 µL of the substrate solution to the cuvette and mix gently.

  • Initiate the reaction by adding 100 µL of the enzyme solution and immediately start monitoring the change in absorbance at 405 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity (ΔA/min) from the linear portion of the absorbance curve.

  • Enzyme activity can be calculated using the molar extinction coefficient of pNA (ε₄₀₅ = 9620 M⁻¹cm⁻¹).

Endpoint Assay Protocol
  • In a microplate well, combine 150 µL of assay buffer and 25 µL of the substrate solution.

  • Add 25 µL of the enzyme solution to each well to start the reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 50 µL of a stopping reagent (e.g., 20% acetic acid).

  • Read the absorbance of each well at 405 nm using a microplate reader.

  • A blank reaction containing the substrate and buffer but no enzyme should be included to subtract any background absorbance.

Visualizing the Enzymatic Reaction and Workflow

The following diagrams illustrate the enzymatic cleavage of the substrate and the general experimental workflow.

Enzymatic_Reaction Substrate This compound (Colorless) Products MeO-Suc-Arg-Pro-Tyr + p-Nitroaniline (Yellow) Substrate->Products Cleavage Protease Protease (e.g., Chymotrypsin) Protease->Substrate Binds to

Enzymatic cleavage of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Combine Buffer and Substrate P1->A1 P2 Prepare Substrate Stock Solution P2->A1 P3 Prepare Enzyme Working Solutions A2 Initiate reaction with Enzyme Solution P3->A2 A1->A2 A3 Incubate at Controlled Temperature A2->A3 D1 Measure Absorbance at 405 nm A3->D1 DA1 Calculate Initial Velocity (ΔA/min) D1->DA1 DA2 Determine Kinetic Parameters (Km, kcat) DA1->DA2

General experimental workflow for protease activity assay.

Conclusion

This compound is a highly effective and specific substrate for chymotrypsin and related proteases. While it exhibits some level of cross-reactivity with other serine proteases such as trypsin, KLK7, and PSA, its hydrolysis by enzymes like elastase and plasmin is negligible under standard assay conditions. For studies involving complex biological mixtures, it is recommended to use specific inhibitors to differentiate the activity of the target protease from other potentially cross-reactive enzymes. The provided protocols and comparative data serve as a valuable resource for researchers utilizing this substrate in their investigations.

References

Validating Chymotrypsin Inhibitor Potency: A Comparative Guide to Substrate Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the potency of chymotrypsin inhibitors is a critical step in the discovery and development of new therapeutics. The choice of substrate in enzymatic assays can significantly influence the outcome of these measurements. This guide provides a comprehensive comparison of two commonly used chymotrypsin substrates, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) and Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), supported by experimental data and detailed protocols to aid in the robust validation of inhibitor potency.

The fundamental principle behind validating inhibitor potency with multiple substrates lies in confirming that the inhibitory activity is not substrate-dependent. An ideal inhibitor will exhibit consistent potency across various substrates, indicating that its mechanism of action is directed at the enzyme's active site and not influenced by substrate binding dynamics. Discrepancies in inhibitor potency observed with different substrates can allude to complex inhibition mechanisms, such as allosteric modulation or substrate competition, which are vital to understand during drug development.

Comparative Kinetic Data

To illustrate the importance of substrate choice, this guide presents kinetic parameters for chymotrypsin with BTEE and Suc-AAPF-pNA, alongside the inhibition constant (Ki) for the well-characterized chymotrypsin inhibitor, Aprotinin.

ParameterN-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)Aprotinin (Inhibitor)
Enzyme α-Chymotrypsinα-Chymotrypsinα-Chymotrypsin
Km 0.28 mM60 µM[1]N/A
Vmax 0.28 mM/minNot specifiedN/A
Ki of Aprotinin 9 nMNot explicitly found with AprotininN/A

Note: The Ki value for Aprotinin with Suc-AAPF-pNA was not explicitly found in a single comparative study. The provided Ki is generally cited for chymotrypsin inhibition and is often determined using substrates like BTEE.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the generalized workflow for a chymotrypsin inhibition assay and the basic principle of competitive inhibition.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Enzyme, and Inhibitor to Plate prep_buffer->add_reagents prep_enzyme Prepare Chymotrypsin Stock prep_enzyme->add_reagents prep_substrate Prepare Substrate Stock (BTEE or Suc-AAPF-pNA) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Stock (Aprotinin) prep_inhibitor->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure Measure Absorbance/ Fluorescence over Time add_substrate->measure plot_data Plot Reaction Kinetics measure->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 calc_ki Determine Ki calc_ic50->calc_ki G E Chymotrypsin (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E P Product ES->P k_cat EI->E

References

A Head-to-Head Battle of Reporters: Comparing pNA and AMC-based Protease Substrates for Optimal Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of protease activity assays, the choice of substrate is a critical determinant of experimental success. The two most common classes of synthetic substrates, those based on p-nitroanilide (pNA) and 7-amino-4-methylcoumarin (AMC), offer distinct advantages and disadvantages, particularly concerning sensitivity. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

Protease activity is paramount in numerous biological processes, making its accurate quantification essential. The core principle behind both pNA and AMC substrates is the enzymatic cleavage of a peptide-linked reporter molecule. For pNA, this is a chromogenic reaction resulting in a yellow product, while for AMC, it is a fluorogenic reaction emitting blue light. This fundamental difference in signal generation is the primary driver of the performance disparities between the two.

At a Glance: Key Differences

FeaturepNA-based SubstratesAMC-based Substrates
Detection Method Colorimetric (Absorbance)Fluorometric (Fluorescence)
Typical Wavelength 405 nmExcitation: ~340-380 nm, Emission: ~440-460 nm
Relative Sensitivity LowerHigher
Instrumentation Spectrophotometer (Plate Reader)Fluorometer (Plate Reader)
Cost Generally lowerGenerally higher
Susceptibility to Interference Less susceptible to compound fluorescenceSusceptible to fluorescent compounds

Performance Data: A Quantitative Comparison

The sensitivity of a protease substrate is best evaluated through its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is the most effective measure for comparing substrate performance.

Below is a summary of kinetic parameters for various proteases with both pNA and AMC-based substrates, compiled from published literature.

ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Thrombin zGIPR-AMC--~1.8 x 10⁶[1]
Thrombin H-β-AGR-pNA--~1.8 x 10³[1]
Factor Xa zGIGR-AMC--~6.3 x 10⁵[1]
Enteropeptidase GD(4)K-AMC25[2]65[2]2.6 x 10⁶
Enteropeptidase GD(4)K-NA500-600[2]25[2]~4.2-5.0 x 10⁴
Human Neutrophil Elastase MeOSuc-AAPV-pNA152[3]--
PmC11 Protease Ac-VLTK-AMC20.4[4]3.3[4]1.6 x 10⁵
SARS-CoV-2 Main Protease VKLQ-AMC172[5]0.00421[5]24.5[5]

Note: Direct comparison of kcat/Km values should be made with caution due to variations in experimental conditions between different studies.

Generally, AMC-based substrates exhibit a higher catalytic efficiency, often by several orders of magnitude, underscoring their superior sensitivity.[1][2] This is primarily attributed to the inherently lower limit of detection associated with fluorescence compared to absorbance.

The Underlying Mechanisms: How They Work

The enzymatic reaction for both substrate types is a simple hydrolysis of an amide bond. The key difference lies in the properties of the released reporter molecule.

pNA_Mechanism pNA_Substrate Peptide-pNA (Colorless) Protease Protease pNA_Substrate->Protease + Cleaved_Peptide Cleaved Peptide Protease->Cleaved_Peptide Hydrolysis pNA p-nitroaniline (Yellow) Protease->pNA

Figure 1. Reaction mechanism for pNA-based substrates.

In the case of pNA substrates, the protease cleaves the amide bond linking the peptide to p-nitroanilide. The released p-nitroaniline is a yellow chromophore that can be quantified by measuring its absorbance at or around 405 nm.[6]

AMC_Mechanism AMC_Substrate Peptide-AMC (Non-fluorescent) Protease Protease AMC_Substrate->Protease + Cleaved_Peptide Cleaved Peptide Protease->Cleaved_Peptide Hydrolysis AMC 7-amino-4-methylcoumarin (Fluorescent) Protease->AMC

Figure 2. Reaction mechanism for AMC-based substrates.

For AMC substrates, the peptide is attached to the fluorescent molecule 7-amino-4-methylcoumarin. While conjugated to the peptide, the fluorescence of AMC is quenched.[7] Upon cleavage by the protease, the free AMC is released, resulting in a significant increase in fluorescence that can be measured with an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-460 nm.[8][9]

Experimental Protocols

The following are generalized protocols for a typical protease assay using either pNA or AMC substrates in a 96-well plate format. It is crucial to optimize buffer conditions, pH, temperature, and substrate concentration for each specific enzyme and experiment.

pNA-based Protease Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the protease of interest (e.g., Tris-HCl, HEPES) at the optimal pH and ionic strength.

    • pNA Substrate: Dissolve the pNA substrate in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.

    • Enzyme Solution: Prepare a stock solution of the protease in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of the assay buffer to each well of a clear, flat-bottom 96-well plate.

    • Add 25 µL of the pNA substrate solution to each well.

    • To initiate the reaction, add 25 µL of the enzyme solution to each well. For a negative control, add 25 µL of assay buffer instead of the enzyme.

    • Immediately place the plate in a microplate reader pre-set to the optimal temperature for the enzyme.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • Convert the rate from absorbance units per minute to moles of pNA released per minute using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA is a known constant.

AMC-based Protease Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the protease of interest.

    • AMC Substrate: Dissolve the AMC substrate in DMSO and dilute to the final working concentration in the assay buffer. Protect the solution from light.

    • Enzyme Solution: Prepare a stock solution of the protease in the assay buffer.

    • AMC Standard: Prepare a standard curve of free AMC in the assay buffer to convert relative fluorescence units (RFU) to molar concentrations.

  • Assay Procedure:

    • Add 50 µL of the assay buffer to each well of a black, opaque 96-well plate.

    • Add 25 µL of the AMC substrate solution to each well.

    • To initiate the reaction, add 25 µL of the enzyme solution to each well. Use assay buffer for the negative control.

    • Place the plate in a fluorometric microplate reader pre-set to the optimal temperature.

    • Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm at regular intervals.

  • Data Analysis:

    • Determine the rate of reaction (V₀) from the linear portion of the RFU vs. time plot.

    • Use the AMC standard curve to convert the rate from RFU per minute to moles of AMC released per minute.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Buffer Add Buffer Prep_Buffer->Add_Buffer Prep_Substrate Prepare Substrate Solution (pNA or AMC) Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Initiate with Enzyme Prep_Enzyme->Add_Enzyme Add_Buffer->Add_Substrate Add_Substrate->Add_Enzyme Incubate Incubate & Read (Spectrophotometer/Fluorometer) Add_Enzyme->Incubate Plot_Data Plot Signal vs. Time Incubate->Plot_Data Calc_Rate Calculate Initial Rate (V₀) Plot_Data->Calc_Rate Convert Convert to Molar Rate Calc_Rate->Convert

Figure 3. Generalized experimental workflow.

Conclusion: Making the Right Choice

The selection between pNA and AMC-based substrates ultimately hinges on the specific requirements of the assay.

Choose pNA-based substrates when:

  • High sensitivity is not the primary concern.

  • The enzyme concentration is high, or the enzyme is highly active.

  • Cost is a limiting factor.

  • Potential interference from fluorescent compounds in the sample is a concern.

Choose AMC-based substrates when:

  • High sensitivity is critical, especially for detecting low levels of protease activity or for high-throughput screening of inhibitors.

  • The amount of available enzyme is limited.

  • Kinetic studies requiring precise measurements at low substrate concentrations are being performed.

References

Navigating Protease Activity in Complex Biological Samples: A Guide to the Limitations of MeO-Suc-Arg-Pro-Tyr-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of serine protease activity in complex biological matrices like plasma, serum, and tissue homogenates is paramount. The chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA has been a common tool for assaying chymotrypsin and kallikrein-like activity. However, its utility in complex samples is hampered by a number of significant limitations that can compromise data integrity. This guide provides a critical comparison of this compound with alternative substrates, supported by experimental considerations and data, to aid in the selection of the most appropriate assay for your research needs.

The principle behind this compound is straightforward: specific proteases cleave the peptide sequence, releasing the chromophore p-nitroanilide (pNA), which can be quantified spectrophotometrically at 405 nm. While effective in purified systems, the reality of working with complex biological samples introduces a host of potential interferences that can lead to inaccurate results.

Key Limitations of this compound in Biological Matrices

The primary drawbacks of using this compound in complex biological samples can be categorized as follows:

  • Lack of Absolute Specificity: this compound is not exclusively cleaved by a single protease. Other serine proteases present in biological samples can contribute to pNA release, leading to an overestimation of the activity of the target enzyme.

  • Interference from Endogenous Inhibitors: Biological fluids and tissues contain a variety of endogenous protease inhibitors, such as alpha-1-antitrypsin and alpha-2-macroglobulin. These inhibitors can bind to the target protease, reducing its activity and leading to an underestimation of its true levels.

  • Spectral Interference: The presence of hemoglobin (in hemolyzed samples) and bilirubin (in icteric samples) can interfere with the absorbance reading at 405 nm, leading to inaccurate quantification of pNA. Hemoglobin, in particular, can decrease the apparent absorption of the reaction product.[1][2][3][4]

  • Hydrolysis by Non-target Enzymes: Complex biological samples contain a myriad of enzymes, some of which may exhibit off-target amidolytic activity towards this compound, contributing to background noise and inaccurate measurements.[5]

  • Sample Matrix Effects: The high protein concentration and presence of other molecules in plasma, serum, and tissue homogenates can alter the kinetics of the enzymatic reaction, making it difficult to compare results between different samples.

Comparative Analysis of Protease Substrates

To overcome the limitations of this compound, a variety of alternative substrates have been developed. This section compares this compound with a popular chromogenic alternative, S-2302, and a more sensitive fluorogenic substrate.

SubstrateTarget EnzymesPrincipleAdvantagesDisadvantages in Complex Samples
This compound Chymotrypsin, KallikreinsChromogenic (405 nm)Commercially available, relatively inexpensive.Susceptible to spectral interference, lack of specificity, interference from endogenous inhibitors.
S-2302 (H-D-Pro-Phe-Arg-pNA) Plasma Kallikrein, other serine proteasesChromogenic (405 nm)Well-characterized for plasma kallikrein assays, established protocols available.[6][7]Similar susceptibility to spectral interference as other pNA-based substrates, not entirely specific for kallikrein.[8]
Fluorogenic Substrates (e.g., Ac-Ala-Ala-Pro-Phe-AMC) Chymotrypsin, other proteasesFluorogenic (Excitation ~380 nm, Emission ~460 nm)Higher sensitivity than chromogenic substrates, less susceptible to spectral interference from hemoglobin and bilirubin.Higher cost, may require specialized equipment (fluorometer), potential for quenching in complex samples.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for measuring chymotrypsin and kallikrein activity in biological samples.

Protocol 1: Chymotrypsin Activity in Tissue Homogenate using this compound

1. Preparation of Tissue Homogenate:

  • Homogenize fresh tissue (e.g., 40 mg) in 1 mL of ice-cold homogenization buffer (e.g., 250 mM sucrose, 5 mM MOPS, pH 6.5, 1 mM MgSO₄).
  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant for the activity assay. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

2. Assay Procedure (Initial Rate Method):

  • In a 96-well plate, add 200 µL of Tris buffer (100 mM Tris-HCl, pH 8.3, containing 10 mM CaCl₂).
  • Add 20 µL of the tissue homogenate supernatant to each well. Incubate at 37°C for 5 minutes.
  • Prepare a stock solution of this compound in distilled water.
  • To initiate the reaction, add 20 µL of the substrate solution to each well.
  • Immediately measure the change in absorbance at 405 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader thermostated at 37°C.
  • Calculate the initial rate of reaction (ΔA/min). The chymotrypsin activity is proportional to this rate.

Protocol 2: Plasma Kallikrein-like Activity using S-2302

1. Sample Collection and Preparation:

  • Collect blood in a tube containing 0.1 M sodium citrate (9 parts blood to 1 part citrate).
  • Centrifuge at 2000 x g for 20 minutes at room temperature.
  • Carefully collect the plasma and keep it at room temperature. Avoid low temperatures to prevent prekallikrein activation.

2. Assay Procedure (Acid-Stopped Method):

  • Dilute the plasma sample with Tris buffer (50 mM Tris-HCl, pH 7.8).
  • In a microcentrifuge tube, mix 200 µL of the diluted plasma with 200 µL of pre-warmed (37°C) S-2302 substrate solution.
  • Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
  • Stop the reaction by adding 200 µL of 20% acetic acid.
  • Measure the absorbance of the solution at 405 nm against a plasma blank (where the acetic acid is added before the substrate).

Visualizing the Challenges: Signaling Pathways and Workflows

To better understand the complexities of using this compound in biological samples, the following diagrams illustrate the enzymatic reaction and the potential for interference.

Enzymatic_Reaction sub This compound enz Target Protease (e.g., Chymotrypsin) sub->enz Binding prod1 Cleaved Peptide enz->prod1 Cleavage prod2 p-Nitroanilide (pNA) (Yellow Product) enz->prod2 spec Spectrophotometer (Absorbance at 405 nm) prod2->spec Detection

Fig. 1: Enzymatic cleavage of this compound.

Interference_Pathway sub This compound target_enz Target Protease sub->target_enz Cleavage nontarget_enz Non-Target Proteases sub->nontarget_enz Cleavage pNA pNA (Signal) target_enz->pNA nontarget_enz->pNA inhibitor Endogenous Inhibitors (e.g., α1-antitrypsin) inhibitor->target_enz Inhibition interfering_sub Spectrally Interfering Substances (Hgb, Bili) measured_signal Measured Signal (Abs @ 405 nm) interfering_sub->measured_signal Interference pNA->measured_signal Detection

Fig. 2: Potential interferences in complex biological samples.

Conclusion and Recommendations

While this compound is a readily available and cost-effective substrate, its application in complex biological samples is fraught with challenges that can significantly impact the accuracy and reliability of results. The lack of specificity and susceptibility to interference from endogenous inhibitors and other biological components necessitate careful validation and the inclusion of appropriate controls.

For researchers working with plasma, serum, or tissue homogenates, the following recommendations should be considered:

  • Thoroughly Validate the Assay: Before initiating large-scale studies, it is crucial to validate the assay in the specific biological matrix of interest. This includes assessing linearity, precision, and the impact of potential interferents.

  • Consider Alternative Substrates: For applications requiring high sensitivity and specificity, fluorogenic substrates are a superior choice. For plasma kallikrein measurements, S-2302 offers a well-documented alternative.

  • Implement Proper Controls: Always include appropriate controls, such as inhibitor-spiked samples and matrix blanks, to account for non-specific substrate cleavage and background absorbance.

  • Careful Sample Handling: Proper sample collection and processing are critical to minimize hemolysis and other pre-analytical variables that can affect assay performance.

References

MeO-Suc-Arg-Pro-Tyr-pNA: A Comparative Guide for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the success of high-throughput screening (HTS) campaigns targeting protease activity. This guide provides a comprehensive comparison of the chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA with alternative chromogenic and fluorogenic substrates, offering insights into its suitability for HTS applications.

This compound is a synthetic peptide substrate recognized and cleaved by several serine proteases, most notably chymotrypsin and tissue kallikreins. Upon enzymatic cleavage, it releases p-nitroanilide (pNA), a chromophore that can be quantified by measuring its absorbance at 405 nm. This property makes it a valuable tool for in vitro enzyme activity assays and inhibitor screening. Its utility in HTS is predicated on its ease of use, cost-effectiveness, and compatibility with microplate-based spectrophotometers.

Performance Comparison with Alternatives

The suitability of a substrate for HTS is determined by several factors, including its kinetic parameters (Kₘ and kcat), the sensitivity of the detection method, and the overall robustness of the assay, often quantified by the Z'-factor and signal-to-background (S/B) ratio. Here, we compare this compound with a common chromogenic alternative for kallikrein, S-2302 (H-D-Pro-Phe-Arg-pNA), and fluorogenic alternatives for both chymotrypsin (Suc-Ala-Ala-Pro-Phe-AMC) and kallikrein (Z-Phe-Arg-AMC).

Fluorogenic substrates, upon cleavage, release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), which can be detected with high sensitivity using a fluorometer. This increased sensitivity can be a significant advantage in HTS, where low enzyme concentrations are often used.

Quantitative Data Summary
EnzymeSubstrateTypeKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Chymotrypsin This compoundChromogenic150[1]30[1]2.0 x 10⁵
Suc-Ala-Ala-Pro-Phe-AMCFluorogenic15[2]1.5[2]1.0 x 10⁵
Kallikrein S-2302 (H-D-Pro-Phe-Arg-pNA)Chromogenic200[3]--
Z-Phe-Arg-AMCFluorogenic5.71[4]0.01[4]1.75 x 10³
Assay MetricChromogenic (pNA-based)Fluorogenic (AMC-based)
Z'-Factor Generally good (can achieve >0.5)Often excellent (can achieve >0.8)[5]
Signal-to-Background (S/B) Ratio ModerateHigh
Sensitivity LowerHigher
Compound Interference Less prone to fluorescence interferenceSusceptible to fluorescent compound interference

Signaling Pathways

Understanding the biological context of the target enzymes is crucial for drug discovery. Below are diagrams of the signaling pathways involving kallikrein and chymotrypsin.

Kallikrein_Kinin_System Kininogen High/Low Molecular Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Cleavage by Kallikrein Kallikrein Tissue Kallikrein Kallikrein->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds to Signaling Intracellular Signaling (e.g., PLC, IP3, DAG, Ca²⁺) B2R->Signaling Activates Physiological_Effects Physiological Effects (Vasodilation, Inflammation, Pain) Signaling->Physiological_Effects Leads to Chymotrypsin_Signaling cluster_inflammation Inflammatory Signaling cluster_par Protease-Activated Receptor (PAR) Signaling Chymotrypsin_inflam Chymotrypsin TLR4 Toll-like Receptor 4 (TLR4) Chymotrypsin_inflam->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Expression Chymotrypsin_par Chymotrypsin PAR1 PAR1 Chymotrypsin_par->PAR1 Cleaves and Disarms PAR2 PAR2 Chymotrypsin_par->PAR2 Cleaves and Activates G_protein G-protein Signaling PAR2->G_protein Activates Cellular_Response Cellular Response G_protein->Cellular_Response HTS_Workflow Start Start Compound_Plate Prepare Compound Plate (384-well format) Start->Compound_Plate Add_Compound Transfer Compounds to Assay Plate Compound_Plate->Add_Compound Assay_Plate Dispense Assay Components (Enzyme, Buffer) Assay_Plate->Add_Compound Incubate_1 Pre-incubation (Compound + Enzyme) Add_Compound->Incubate_1 Add_Substrate Add Substrate (e.g., this compound) Incubate_1->Add_Substrate Incubate_2 Incubation Add_Substrate->Incubate_2 Read_Plate Read Plate (Absorbance at 405 nm or Fluorescence at Ex/Em) Incubate_2->Read_Plate Data_Analysis Data Analysis (Calculate % inhibition, Z'-factor) Read_Plate->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

References

A Researcher's Guide to Chromogenic Substrates: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the choice of a chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs) and Western blotting is a critical decision that impacts assay sensitivity, reliability, and budget. This guide provides a comprehensive comparison of three widely used chromogenic substrates for horseradish peroxidase (HRP): 3,3’,5,5’-Tetramethylbenzidine (TMB), o-Phenylenediamine dihydrochloride (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). We will delve into their performance characteristics, cost-effectiveness, and provide detailed experimental protocols to support your selection process.

Performance and Cost at a Glance

The ideal chromogenic substrate offers high sensitivity, a strong signal-to-noise ratio, and is cost-effective. The following table summarizes the key quantitative data for TMB, OPD, and ABTS to facilitate a direct comparison.

FeatureTMB (3,3’,5,5’-Tetramethylbenzidine)OPD (o-Phenylenediamine dihydrochloride)ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Limit of Detection (LOD) 2 pg/well[1] - 60 pg/mL[2]7 pg/well[1] - 70 pg/mL[2]250 pg/well[3] - 2.5 ng/mL[2]
Kinetic Parameter (Km) ~0.434 mM[4]Not explicitly found in direct comparison~1.5 mM - 90.2 µM (varied by conditions)[5][6]
Kinetic Parameter (Vmax) Not explicitly found in direct comparisonNot explicitly found in direct comparisonNot explicitly found in direct comparison
Wavelength (Stopped Reaction) 450 nm492 nm[6]405-410 nm[7]
Reaction Product Color (Stopped) YellowYellow-Orange[8]Green[7]
Price (per 100 mL) $110.70 - $176.00[9][10][11]~$44 for 25g powder (sufficient for >10L)[12]
86.00£136.00(86.00 - £136.00 (~86.00−£136.00(
170 USD)[5][7]
Cost per Test (96-well plate) ~$0.11 - $0.18<$0.01~$0.09 - $0.17
Safety Non-carcinogenic[1]Potential mutagen[13]Generally considered safe[7]

Note: Prices are approximate and can vary significantly between suppliers and formulations (e.g., ready-to-use solutions vs. powders/tablets). Cost per test is an estimation based on using 100 µL of substrate solution per well.

In-Depth Substrate Comparison

TMB consistently emerges as the most sensitive chromogenic substrate for HRP, capable of detecting picogram levels of target molecules.[1] Its high sensitivity allows for the use of more dilute antibodies and antigens, potentially leading to cost savings in other reagents. Furthermore, TMB is considered a safer alternative to OPD as it is not mutagenic.[13] The reaction with TMB produces a deep blue color that, upon the addition of a stop solution, turns to a stable yellow, which is read at 450 nm.

OPD offers a good balance of sensitivity and cost. While generally less sensitive than TMB, it is more sensitive than ABTS.[13] A significant advantage of OPD is its low cost, especially when purchased as a powder or in tablet form, making it a highly economical option for high-throughput screening. However, a major drawback is its potential mutagenicity, which necessitates careful handling and disposal.[13] The enzymatic reaction with OPD yields a yellow-orange product that is measured at approximately 492 nm.[8]

ABTS is the least sensitive of the three substrates but is valued for its wide dynamic range and low background noise.[14] The reaction produces a soluble green end product that can be read over time for kinetic studies at 405-410 nm.[7] Unlike TMB and OPD, the color of the ABTS reaction product does not change significantly upon stopping the reaction. ABTS is considered a safe and stable substrate.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway in an ELISA and a typical experimental workflow for comparing chromogenic substrates.

ELISA_Signaling_Pathway cluster_well Microwell Surface cluster_solution Solution Phase Capture_Antibody Capture Antibody Antigen Antigen Capture_Antibody->Antigen Binds Detection_Antibody Detection Antibody (Biotinylated) Antigen->Detection_Antibody Binds Streptavidin_HRP Streptavidin-HRP Conjugate Detection_Antibody->Streptavidin_HRP Binds Substrate Chromogenic Substrate (e.g., TMB, OPD, ABTS) Streptavidin_HRP->Substrate Catalyzes Oxidation Colored_Product Colored Product Substrate->Colored_Product is converted to Experimental_Workflow Start Plate_Coating Coat Plate with Antigen Start->Plate_Coating Washing_1 Wash Plate Plate_Coating->Washing_1 Blocking Block Non-specific Sites Washing_2 Wash Plate Blocking->Washing_2 Primary_Antibody Add Primary Antibody Washing_3 Wash Plate Primary_Antibody->Washing_3 Secondary_Antibody Add HRP-conjugated Secondary Antibody Substrate_Addition Add Chromogenic Substrate (TMB, OPD, or ABTS) Secondary_Antibody->Substrate_Addition Washing_1->Blocking Washing_2->Primary_Antibody Washing_3->Secondary_Antibody Incubation Incubate for Color Development Substrate_Addition->Incubation Stop_Reaction Add Stop Solution (for TMB and OPD) Incubation->Stop_Reaction Read_Absorbance Read Absorbance at Specific Wavelength Stop_Reaction->Read_Absorbance Data_Analysis Analyze Data and Compare Substrate Performance Read_Absorbance->Data_Analysis End Data_Analysis->End

References

Safety Operating Guide

Safe Disposal of MeO-Suc-Arg-Pro-Tyr-pNA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat all waste containing MeO-Suc-Arg-Pro-Tyr-pNA and its enzymatic cleavage product, p-nitroaniline, as hazardous chemical waste. Due to the toxicity of p-nitroaniline, proper containment and disposal are critical to ensure personnel safety and environmental protection.

This document provides detailed procedures for the proper disposal of the chromogenic substrate this compound, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

Compound Data Summary

For clarity and quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₃₁H₄₀N₈O₉
Molecular Weight668.70 g/mol
CAS Number82564-18-9
AppearanceLyophilized powder
Storage (lyophilized)-20°C or colder
Storage (in solvent)-80°C (up to 6 months), -20°C (up to 1 month)[1]

Experimental Protocols: Disposal Procedures

The disposal of this compound and materials contaminated with it must be handled with care, primarily due to the hazardous nature of its cleavage product, p-nitroaniline (pNA). The following step-by-step procedures provide guidance for the safe disposal of this compound in various forms.

Disposal of Unused, Solid this compound

Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Step 1: Personal Protective Equipment (PPE). Before handling the solid compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Step 2: Containment. If the original container is intact and properly labeled, it can be placed directly into a designated hazardous waste container. If the container is damaged, carefully transfer the powder to a new, sealable container suitable for hazardous waste. Label the new container clearly with the chemical name and hazard information.

  • Step 3: Waste Collection. The sealed container should be placed in a designated satellite accumulation area for hazardous chemical waste, awaiting pickup by your institution's environmental health and safety (EHS) department.

Disposal of Aqueous Solutions from Experimental Use

Aqueous solutions resulting from enzymatic assays will contain the hazardous cleavage product, p-nitroaniline.

  • Step 1: Collection. Collect all aqueous waste containing this compound and p-nitroaniline in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other types of chemical waste unless permitted by your institution's EHS guidelines.

  • Step 2: Labeling. The waste container must be labeled as "Hazardous Waste" and include the full chemical names of the contents (this compound and p-nitroaniline) and their approximate concentrations.

  • Step 3: Storage. Store the sealed waste container in a designated satellite accumulation area, away from drains and sources of ignition.

  • Step 4: Disposal. Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not pour this waste down the drain.[1]

Disposal of Contaminated Labware and PPE

Disposable labware (e.g., pipette tips, microplates) and PPE (e.g., gloves) contaminated with this compound should also be treated as hazardous waste.

  • Step 1: Segregation. Collect all contaminated solid waste in a designated, lined container that is separate from regular lab trash.

  • Step 2: Labeling. The container should be clearly marked as "Hazardous Waste" and indicate the nature of the contamination.

  • Step 3: Disposal. Once the container is full, seal it and arrange for its disposal through your institution's EHS office.

Spill Management

In the event of a spill of solid this compound or its solutions:

  • Step 1: Evacuate and Secure. Alert others in the area and restrict access to the spill site.

  • Step 2: Don PPE. Wear appropriate PPE, including a respirator if dealing with a large amount of powder.

  • Step 3: Containment and Cleanup. For solid spills, gently cover the powder with an absorbent material to avoid creating dust.[2] For liquid spills, use an inert absorbent material to soak up the solution.

  • Step 4: Collection. Carefully sweep or scoop the contained material into a labeled hazardous waste container.

  • Step 5: Decontamination. Clean the spill area thoroughly with a suitable solvent (e.g., 60-70% ethanol followed by soap and water), and collect the cleaning materials as hazardous waste.[3]

Mandatory Visualizations

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper handling and disposal of this compound.

G Workflow for Disposal of this compound cluster_start Start: Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_spill Spill cluster_disposal Disposal Path start This compound Waste solid_waste Unused/Expired Solid start->solid_waste Solid solid_ppe Contaminated PPE/Labware start->solid_ppe Solid liquid_waste Aqueous Solution (contains pNA) start->liquid_waste Liquid spill Spill of Solid or Liquid start->spill Spill collect Collect in Labeled Hazardous Waste Container solid_waste->collect solid_ppe->collect liquid_waste->collect spill->collect store Store in Satellite Accumulation Area collect->store dispose Dispose via Institutional EHS Office store->dispose

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and environmental guidelines and the relevant Safety Data Sheets (SDS) before handling any chemical.

References

Essential Safety and Operational Guide for Handling MeO-Suc-Arg-Pro-Tyr-pNA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of the chromogenic peptide substrate, MeO-Suc-Arg-Pro-Tyr-pNA. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a synthetic peptide that, upon enzymatic cleavage, releases para-nitroaniline (pNA)[1][2]. While the peptide itself has not been fully investigated for its toxicological properties, p-nitroaniline is classified as an acutely toxic compound.[3] Exposure can cause eye irritation, and affect the blood's ability to transport oxygen, leading to headaches and paleness.[3] Long-term exposure may result in liver damage.[3] Therefore, stringent safety measures are mandatory.

Minimum Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesMust be tight-sealing to protect against dust and splashes.[4]
Face ShieldRequired when there is a significant risk of splashing, such as during bulk preparation of solutions.[5]
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially when handling the powdered form.[3][5] Change gloves immediately upon contact with the substance.[3]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[6]
Respiratory Protection RespiratorRecommended when handling the powder outside of a certified chemical fume hood to avoid inhalation.[7][8]

Safe Handling and Operational Workflow

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace by laying down absorbent, disposable bench paper.

  • Weighing: When weighing the lyophilized powder, perform this task within a chemical fume hood to prevent the dispersal of dust.[3] Use anti-static weigh paper or a dedicated weighing vessel.

  • Solubilization: The compound is soluble in DMSO.[9] When preparing a stock solution, add the solvent slowly to the vial containing the powder to avoid splashing. Cap the vial tightly and vortex until fully dissolved.

  • Use in Assays: When pipetting the solution, use filtered pipette tips to prevent aerosol formation and cross-contamination.

  • Post-Handling: After use, decontaminate all surfaces that may have come into contact with the chemical.

Experimental Workflow for Enzyme Activity Assay:

Enzyme_Activity_Assay_Workflow cluster_prep Preparation cluster_reagent Reagent Preparation cluster_assay Assay Execution cluster_cleanup Post-Assay A Wear Appropriate PPE B Prepare Workspace in Fume Hood A->B C Weigh this compound Powder B->C D Dissolve in DMSO to Create Stock Solution C->D E Dilute to Working Concentration D->E F Add Substrate to Assay Plate E->F G Initiate Reaction with Enzyme F->G H Incubate at Specified Temperature G->H I Measure Absorbance at 405 nm H->I J Decontaminate Workspace I->J K Dispose of Waste J->K

Enzyme activity assay workflow from preparation to cleanup.

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[11]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]
Spill For small spills, dampen the solid material with an appropriate solvent (e.g., 60-70% ethanol) to prevent dust formation and carefully collect it into a sealed container for disposal.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[8][12]

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel and the environment.

Storage:

FormStorage TemperatureDuration
Powder -20°C or -80°CRefer to the manufacturer's instructions for long-term stability.
Stock Solution in DMSO -20°CUp to 1 month[13]
-80°CUp to 6 months[13]

Disposal Plan:

All waste containing this compound or p-nitroaniline must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weigh paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all liquid waste from experiments in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's designated hazardous waste management program.[7][12] Follow all local, state, and federal regulations for chemical waste disposal.[7]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.